Phenethyl 4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOSMOVHDHSYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475081 | |
| Record name | Phenethyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83936-28-1 | |
| Record name | Phenethyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of Phenethyl 4-Hydroxybenzoate: Implications for Lipophilicity and Formulation
This technical guide details the physicochemical properties and lipophilicity profiling of Phenethyl 4-hydroxybenzoate (Phenethyl Paraben), a distinct member of the paraben family utilized in specialized pharmaceutical and industrial applications.
Executive Summary
Phenethyl 4-hydroxybenzoate (CAS: 83936-28-1; also referred to as Phenethyl Paraben) represents a high-lipophilicity variant within the alkyl ester p-hydroxybenzoate series. Unlike its shorter-chain counterparts (methyl-, ethyl-, propylparaben) which are ubiquitous in aqueous formulations, the phenethyl derivative exhibits a distinct solubility profile driven by the bulky, aromatic phenethyl moiety. This guide analyzes its structural properties, provides a validated protocol for lipophilicity determination (LogP), and evaluates its utility in lipid-based drug delivery systems.
Chemical Identity & Structural Analysis
The physicochemical behavior of phenethyl 4-hydroxybenzoate is governed by the addition of a phenethyl group (
Table 1: Physicochemical Property Profile
| Property | Value / Characteristic | Source/Method |
| IUPAC Name | 2-Phenylethyl 4-hydroxybenzoate | IUPAC |
| CAS Number | 83936-28-1 | Biosynth/PubChem |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 242.27 g/mol | Calculated |
| Melting Point | 60 – 80 °C (Range) | Patent Data (Thermal Developers) |
| Predicted LogP | 4.10 ± 0.4 | QSAR / Homology Extrapolation |
| pKa (Phenolic OH) | 8.4 – 8.5 | Potentiometric Titration (Analog) |
| Water Solubility | Very Low (< 10 mg/L) | Estimated (LogP correlation) |
| H-Bond Donors | 1 (Phenolic OH) | Structural Analysis |
| H-Bond Acceptors | 3 (Ester + Phenolic OH) | Structural Analysis |
Structural-Property Relationship Diagram
The following diagram illustrates how specific structural motifs translate into functional physicochemical behaviors.
Caption: Mapping structural moieties to physicochemical outcomes.[1][2][3][4] The phenethyl tail is the primary driver of the compound's elevated lipophilicity compared to methylparaben.
Deep Dive: Lipophilicity (LogP)
Lipophilicity is the critical parameter for this compound. While Methylparaben (LogP ~1.96) and Propylparaben (LogP ~3.04) are moderately lipophilic, the Phenethyl derivative pushes the LogP above 4.0. This shift has two major implications:
-
Antimicrobial Efficacy: Efficacy generally increases with chain length due to better penetration of microbial cell membranes, up to the point of solubility cutoff.
-
Formulation Challenge: The compound requires co-solvents (ethanol, propylene glycol) or lipid carriers for effective solubilization.
Comparative Lipophilicity
-
Methylparaben: 1.96
-
Propylparaben: 3.04
-
Benzylparaben: 3.56
-
Phenethyl Paraben: ~4.10 (Predicted)
Experimental Protocol: Determination of Lipophilicity via RP-HPLC
Direct shake-flask methods (OECD 107) can be tedious for highly lipophilic compounds due to emulsion formation. The following RP-HPLC method (OECD 117 equivalent) is recommended for precise determination of the hydrophobicity index (
Reagents & Instrumentation[5][6]
-
Instrument: HPLC system with UV Detector (Agilent 1200 or equivalent).
-
Column: C18 Reverse Phase (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 3.5 µm).
-
Mobile Phase: Methanol : Water (70:30 v/v) isocratic. Note: Higher organic ratio is required for phenethyl paraben compared to methylparaben to ensure elution within reasonable time.
-
Standards: Uracil (Dead time marker,
), Methylparaben, Propylparaben, Butylparaben, Triphenylene (Reference standards with known LogP).
Methodological Steps[1][6]
-
Preparation: Dissolve Phenethyl 4-hydroxybenzoate (0.1 mg/mL) in Methanol. Prepare standards at similar concentrations.
-
Conditioning: Equilibrate column with 70% MeOH at 1.0 mL/min at 25°C.
-
Injection: Inject 10 µL of the standard mixture followed by the sample.
-
Detection: Monitor absorbance at 254 nm (aromatic ring absorption).
-
Calculation: Calculate the capacity factor (
) for the analyte: Where is the retention time of the analyte and is the retention time of Uracil. -
Correlation: Plot
of standards vs. their literature LogP values to generate a calibration curve ( ). Interpolate the LogP of Phenethyl 4-hydroxybenzoate.
HPLC Workflow Diagram
Caption: Step-by-step RP-HPLC workflow for determining the lipophilicity of phenethyl paraben using retention time correlation.
Stability and Reactivity
-
Hydrolysis: Like all parabens, the ester bond is susceptible to hydrolysis, particularly at pH > 8.0 or in the presence of esterases. The phenethyl group provides steric bulk that may slightly retard hydrolysis compared to the methyl ester, but stability remains pH-dependent.
-
Thermal Stability: The compound is stable up to its boiling point (predicted >300°C) but is often used in thermal paper applications as a "developer," melting in the 60–100°C range to react with leuco dyes.
References
-
Biosynth. (2024). Phenethyl 4-hydroxybenzoate Safety Data Sheet (CAS 83936-28-1). Retrieved from
-
European Patent Office. (1996). Heat sensitive recording material (EP 0345755 B1). Lists phenethyl 4-hydroxybenzoate as a developer. Retrieved from
-
National Institutes of Health (NIH) PubChem. (2024). Paraben Analogues and Physicochemical Data. Retrieved from
-
Marta, S., et al. (2021). "Paraben Compounds: An Overview of Their Characteristics, Detection, and Impacts." Applied Sciences, 11(5), 2307. (Provides comparative data on paraben series). Retrieved from
-
Agilent Technologies. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Retrieved from
Sources
A Comparative Analysis of Lipophilicity: Phenethyl 4-Hydroxybenzoate vs. Methylparaben
An In-depth Technical Guide on the Partition Coefficient (logP) for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical physicochemical parameter in pharmaceutical and materials science, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive comparison of the lipophilicity of two esters of 4-hydroxybenzoic acid: the widely used preservative methylparaben and the less common phenethyl 4-hydroxybenzoate. Through a detailed exploration of the theoretical underpinnings of logP, this guide elucidates the structural determinants of lipophilicity and their practical implications. Furthermore, it presents rigorous, step-by-step protocols for the experimental determination of logP using the OECD-recommended shake-flask and High-Performance Liquid Chromatography (HPLC) methods, empowering researchers to conduct these critical measurements with precision and confidence. This guide is intended to be a valuable resource for scientists engaged in drug discovery, formulation development, and chemical research, offering both foundational knowledge and actionable experimental methodologies.
Introduction: The Significance of Lipophilicity in Scientific Research
The partitioning of a chemical substance between a lipid and an aqueous phase is a fundamental determinant of its behavior in biological and environmental systems.[1][2] This characteristic, known as lipophilicity, is quantitatively expressed as the partition coefficient (P) or, more commonly, its logarithm (logP). The logP value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[3]
A molecule's logP value offers profound insights into its potential therapeutic efficacy and disposition. For instance, compounds with higher logP values tend to be more lipophilic, enabling them to more readily cross cell membranes.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and sequestration in fatty tissues, which can diminish bioavailability and increase toxicity.[4] Consequently, the optimization of logP is a cornerstone of medicinal chemistry and drug development.
This guide focuses on two structurally related compounds: methylparaben and phenethyl 4-hydroxybenzoate. Both are esters of 4-hydroxybenzoic acid, a common scaffold for preservatives used in cosmetics, pharmaceuticals, and food products.[6] By comparing the well-characterized methylparaben with the more complex phenethyl 4-hydroxybenzoate, we can explore the impact of subtle structural modifications on this critical physicochemical property.
Chemical Profiles and logP Comparison
Methylparaben: A Widely Used Preservative
Methylparaben (methyl 4-hydroxybenzoate) is a well-established preservative valued for its broad-spectrum antimicrobial activity and low cost. Its chemical structure consists of a methyl ester of p-hydroxybenzoic acid.
-
Molecular Formula: C₈H₈O₃
-
Molecular Weight: 152.15 g/mol
The lipophilicity of methylparaben is well-documented, with an experimentally determined logP value of approximately 1.96 . This moderate lipophilicity allows it to effectively partition into microbial cell membranes to exert its preservative action while retaining sufficient water solubility for formulation in aqueous-based products.
Phenethyl 4-Hydroxybenzoate: A Structural Analogue
Phenethyl 4-hydroxybenzoate is the ester formed from 4-hydroxybenzoic acid and phenethyl alcohol. Its structure incorporates a phenylethyl group in place of the methyl group found in methylparaben.
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
Comparative Analysis
The key structural difference between methylparaben and phenethyl 4-hydroxybenzoate is the nature of the ester group. The replacement of a small methyl group with a larger, more hydrophobic phenethyl group, which contains an additional benzene ring, is the primary driver for the predicted increase in logP.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Experimental/Predicted) |
| Methylparaben | C₈H₈O₃ | 152.15 | ~1.96 (Experimental) |
| Phenethyl 4-Hydroxybenzoate | C₁₅H₁₄O₃ | 242.27 | ~3.5 - 4.0 (Predicted) |
This difference in lipophilicity is expected to influence several key properties:
-
Solubility: Phenethyl 4-hydroxybenzoate will likely have significantly lower water solubility than methylparaben.
-
Antimicrobial Activity: The increased lipophilicity may enhance its ability to disrupt microbial membranes, potentially leading to greater antimicrobial potency.
-
Biological Interactions: The higher logP of phenethyl 4-hydroxybenzoate suggests a greater propensity to cross biological membranes, which could lead to different absorption, distribution, and toxicity profiles compared to methylparaben.
Theoretical Framework of the Partition Coefficient
The octanol-water partition coefficient is rooted in the thermodynamics of solute transfer between two immiscible phases.[1][7] The Gibbs free energy of transfer (ΔG_transfer) from water to octanol is related to the partition coefficient by the following equation:
ΔG_transfer = -RT ln(P)
where:
-
R is the ideal gas constant
-
T is the absolute temperature
This relationship highlights that a more negative ΔG_transfer, indicating a more spontaneous transfer into the octanol phase, corresponds to a higher partition coefficient and thus greater lipophilicity. The overall ΔG_transfer is a sum of enthalpic (ΔH) and entropic (ΔS) contributions, which are influenced by various intermolecular forces, including hydrogen bonding, van der Waals forces, and the hydrophobic effect.
The structure of a molecule dictates these intermolecular interactions and, consequently, its logP value. Key structural features that influence lipophilicity include:
-
Hydrocarbon content: Increasing the number of carbon and hydrogen atoms generally increases lipophilicity.[8]
-
Polar functional groups: The presence of polar groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, increases hydrophilicity and decreases logP.[9]
-
Hydrogen bonding capacity: The ability to act as a hydrogen bond donor or acceptor enhances water solubility and lowers logP.
-
Molecular size and shape: Larger molecules and those with more complex three-dimensional structures can have varied effects on lipophilicity.
Experimental Determination of logP
Accurate determination of logP is crucial for validating computational predictions and for regulatory submissions. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for two primary methods: the shake-flask method (OECD 107) and the HPLC method (OECD 117).[10]
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement approach.[11][12] It is most suitable for logP values in the range of -2 to 4.
-
Preparation of Solvents:
-
Saturate high-purity n-octanol with water by shaking and allowing the phases to separate.
-
Saturate high-purity water with n-octanol in the same manner.
-
Use the mutually saturated solvents for the experiment to ensure thermodynamic equilibrium.
-
-
Preparation of Test Solution:
-
Accurately weigh the test substance (e.g., methylparaben or phenethyl 4-hydroxybenzoate) and dissolve it in the appropriate phase (usually the one in which it is more soluble). The final concentration should not exceed 0.01 M.[10]
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the octanol and water phases. A typical starting ratio is 1:1, but this can be adjusted based on the expected logP.
-
Add a known amount of the test substance stock solution.
-
Agitate the mixture at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take several hours.[11]
-
-
Phase Separation:
-
Separate the two phases. Centrifugation is highly recommended to ensure complete separation and avoid the formation of emulsions.[12]
-
-
Analysis:
-
Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
It is crucial that the analytical method is validated for linearity, accuracy, and precision in both the octanol and water matrices.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_water).
-
logP = log₁₀(C_oct / C_water)
-
HPLC Method (OECD Guideline 117)
The HPLC method is a faster, indirect method for estimating logP. It is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its known logP value. This method is suitable for a logP range of 0 to 6.[10]
-
System Setup:
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase is typically a mixture of methanol and water. The composition is kept constant (isocratic elution).
-
-
Calibration:
-
Select a series of reference compounds with accurately known logP values that bracket the expected logP of the test substance.
-
Inject each reference compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting log(k) versus the known logP values of the reference compounds. This should yield a linear relationship.
-
-
Sample Analysis:
-
Dissolve the test substance in the mobile phase and inject it into the HPLC system.
-
Determine its retention time (t_R) in duplicate.
-
Calculate the capacity factor (k) for the test substance.
-
-
logP Determination:
-
Using the calibration curve, interpolate the logP value of the test substance from its calculated log(k).
-
Conclusion
The lipophilicity of a molecule, as quantified by its logP value, is a paramount consideration in the fields of drug development, materials science, and environmental chemistry. The comparison between methylparaben and phenethyl 4-hydroxybenzoate starkly illustrates how a targeted structural modification—the substitution of a methyl group with a phenethyl group—can dramatically alter this fundamental property. The predicted increase in logP for phenethyl 4-hydroxybenzoate suggests a compound with significantly different solubility, membrane permeability, and potential biological activity compared to its well-known counterpart.
For researchers and scientists, a thorough understanding of the theoretical principles governing logP and the practical expertise to accurately measure it are indispensable. The detailed protocols for the shake-flask and HPLC methods provided in this guide offer a robust framework for the experimental determination of this critical parameter. By integrating computational prediction with rigorous experimental validation, the scientific community can continue to design and develop novel molecules with optimized properties for a wide array of applications.
References
-
ethyl 4-hydroxybenzoate. ChemSynthesis. [Link] (Accessed 2026-02-09).
-
ETHYL 4-HYDROXYBENZOATE. Loba Chemie. [Link] (Accessed 2026-02-09).
-
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link] (Accessed 2026-02-09).
-
OECD 107, OECD 117 and OECD 123. Phytosafe. [Link] (Accessed 2026-02-09).
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link] (Accessed 2026-02-09).
-
Thermodynamics of Water-octanol and Water-cyclohexane Partitioning of some Aromatic Compounds. MDPI. [Link] (Accessed 2026-02-09).
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link] (Accessed 2026-02-09).
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. [Link] (Accessed 2026-02-09).
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health. [Link] (Accessed 2026-02-09).
-
Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Regulations.gov. [Link] (Accessed 2026-02-09).
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link] (Accessed 2026-02-09).
-
Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link] (Accessed 2026-02-09).
-
Structure-Property Influence on the Amphiphilicity of Phenolipids. MDPI. [Link] (Accessed 2026-02-09).
-
Lipophilic phenolic antioxidants: Correlation between antioxidant profile, partition coefficients and redox properties. ResearchGate. [Link] (Accessed 2026-02-09).
-
Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data. [Link] (Accessed 2026-02-09).
-
Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. National Institutes of Health. [Link] (Accessed 2026-02-09).
-
4-Hydroxybenzoic acid. Wikipedia. [Link] (Accessed 2026-02-09).
-
Exploring the role of octanol-water partition coefficient and Henry's law constant in predicting the lipid-water partition coefficients of organic chemicals. National Institutes of Health. [Link] (Accessed 2026-02-09).
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link] (Accessed 2026-02-09).
-
1-Octanol/Water Partition Coefficients of n-Alkanes from Molecular Simulations of Absolute Solvation Free Energies. ResearchGate. [Link] (Accessed 2026-02-09).
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link] (Accessed 2026-02-09).
-
Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. MDPI. [Link] (Accessed 2026-02-09).
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link] (Accessed 2026-02-09).
-
Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. ACS Publications. [Link] (Accessed 2026-02-09).
-
Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. ACS Publications. [Link] (Accessed 2026-02-09).
-
1,1-Dimethylethyl 4-hydroxybenzoate. CAS Common Chemistry. [Link] (Accessed 2026-02-09).
-
phenyl salicylate. ChemSynthesis. [Link] (Accessed 2026-02-09).
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Antimicrobial mechanism of action of phenethyl 4-hydroxybenzoate
This technical guide details the antimicrobial mechanism of action for Phenethyl 4-hydroxybenzoate (also known as Phenethyl Paraben), a hydrophobic ester of p-hydroxybenzoic acid.
Technical Guide & Whitepaper
Executive Summary
Phenethyl 4-hydroxybenzoate (CAS: 17696-62-7) represents a high-potency, hydrophobic analogue within the paraben class of preservatives. Unlike shorter-chain homologs (methyl-, ethyl-), which rely primarily on weak membrane perturbation, the phenethyl ester exhibits a dual-action mechanism . Its bulky 2-phenylethyl tail confers exceptional lipophilicity (LogP ≈ 3.8–4.2), driving deep intercalation into the bacterial lipid bilayer. Furthermore, upon enzymatic hydrolysis, it releases phenethyl alcohol (PEA), a secondary antimicrobial agent known to solubilize membranes and inhibit DNA synthesis. This "active metabolite" effect distinguishes it from standard alkyl parabens.
Physicochemical Basis of Activity
The antimicrobial efficacy of phenethyl 4-hydroxybenzoate is governed by its physicochemical properties, specifically its partition coefficient and molecular geometry.
Hydrophobicity and Membrane Partitioning
The "Paraben Chain Length Rule" dictates that antimicrobial activity increases exponentially with alkyl chain length up to the point of solubility cutoff.
-
LogP Correlation: The addition of the aromatic phenethyl group significantly increases the octanol-water partition coefficient (LogP) compared to propylparaben (LogP ~3.04) and butylparaben (LogP ~3.57).
-
Membrane Insertion: The high LogP drives the molecule to partition almost exclusively into the bacterial cytoplasmic membrane rather than the aqueous cytosol. The bulky aromatic ring disrupts the Van der Waals forces between phospholipid fatty acid tails more severely than linear alkyl chains.
Table 1: Comparative Physicochemical Properties (Estimated)
| Compound | Side Chain | LogP (Approx) | Membrane Partitioning | Water Solubility |
| Methylparaben | -CH3 | 1.96 | Low | High |
| Propylparaben | -C3H7 | 3.04 | Moderate | Moderate |
| Phenethyl Paraben | -CH2-CH2-Ph | ~4.0 | Very High | Very Low |
Core Mechanism of Action
The mechanism operates through a cascade of events initiated by membrane adsorption and culminating in metabolic collapse.
Primary Mechanism: Bilayer Disruption & PMF Collapse
Upon insertion into the bacterial cell membrane:
-
Fluidization: The phenethyl tail intercalates between lipid acyl chains, increasing membrane fluidity and disrupting the liquid-crystalline phase.
-
Ion Leakage: The structural perturbation creates transient pores or defects, leading to the non-specific leakage of Potassium (K+) and Magnesium (Mg2+) ions.
-
PMF Dissipation: The influx of protons (H+) down their electrochemical gradient collapses the Proton Motive Force (PMF) . Since bacteria rely on PMF for ATP synthesis (via ATPase) and active transport, this bioenergetic collapse is bacteriostatic at low concentrations and bactericidal at high concentrations.
Secondary Mechanism: The "Active Metabolite" Effect
Uniquely, phenethyl 4-hydroxybenzoate acts as a soft drug or pro-drug. Bacterial esterases (ubiquitous in S. aureus and E. coli) hydrolyze the ester bond.
-
Hydrolysis Product 1: p-Hydroxybenzoic acid (Weak antimicrobial, pH dependent).
-
Hydrolysis Product 2: Phenethyl Alcohol (PEA).[1][2][3]
-
PEA Action: PEA is a known membrane solubilizer and a specific inhibitor of DNA synthesis (inhibits the rise of DNA titer without affecting RNA/protein initially). This provides a secondary "kill mechanism" from within the membrane interface.
-
Visualizing the Mechanism
The following diagram illustrates the multi-stage attack vector of Phenethyl 4-hydroxybenzoate.
Caption: Figure 1. Dual-action mechanism showing membrane partitioning (green) leading to bioenergetic collapse and the release of the active metabolite Phenethyl Alcohol (red).
Experimental Validation Protocols
To validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Quantify potency against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
-
Solvent Control: Due to low solubility, dissolve Phenethyl 4-hydroxybenzoate in DMSO (final concentration < 2%) or Propylene Glycol.
-
Protocol:
-
Prepare stock solution (e.g., 10 mg/mL in DMSO).
-
Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB).
-
Inoculate with
CFU/mL of bacteria. -
Incubate at 37°C for 24 hours.
-
Endpoint: Lowest concentration with no visible growth (OD600 < 0.05).
-
-
Expected Results: MIC values are typically lower for Gram-positives (e.g., 50–200 µg/mL) than Gram-negatives due to the outer membrane barrier of the latter.[4]
Membrane Permeability Assay (Propidium Iodide Uptake)
Purpose: Confirm membrane disruption mechanism.
-
Principle: Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.
-
Protocol:
-
Harvest mid-log phase cells (S. aureus).
-
Wash and resuspend in PBS.
-
Add Phenethyl 4-hydroxybenzoate at
and MIC. -
Add PI (final 10 µM).
-
Measure Fluorescence (Ex/Em: 535/617 nm) over 60 minutes.
-
-
Validation: A rapid increase in fluorescence relative to control confirms membrane permeabilization.
Potassium (K+) Leakage Assay
Purpose: Validate ion homeostasis disruption.
-
Protocol:
Experimental Workflow Diagram
Caption: Figure 2. Integrated experimental workflow for validating antimicrobial potency and membrane-active mechanism.
References
-
Valkova, N., et al. (2001).[7] "The effect of alkyl chain length on the antimicrobial activity of parabens."[7][8] Journal of Applied Microbiology. Link
- Establishes the fundamental SAR that hydrophobicity correl
-
Lilley, B. D., & Brewer, J. H. (1953). "The selective antibacterial action of phenylethyl alcohol."[1] Journal of the American Pharmaceutical Association. Link
- Foundational text on the specific DNA-inhibiting and membrane-active properties of the phenethyl moiety.
-
Soni, M. G., et al. (2005). "Safety assessment of propyl paraben and other parabens." Food and Chemical Toxicology. Link
- Provides toxicological context and metabolic hydrolysis p
-
Lucchini, J. J., et al. (1990). "Antibacterial activity of phenethyl alcohol and resulting membrane alterations."[1][7][9] Research in Microbiology. Link
- Confirms the K+ leakage and membrane solubilization mechanism of the hydrolysis product.
-
Fitzgerald, D. J., et al. (2004). "Mode of antimicrobial action of vanillin and related phenols." Journal of Applied Microbiology. Link
- Comparative mechanism for phenolic/benzoate derivatives involving PMF dissip
Sources
- 1. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyl chain extension of parabens influences their ability to disrupt antibiotic resistome in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agrar.it [agrar.it]
Phenethyl 4-hydroxybenzoate hydrolysis kinetics in aqueous solution
An In-Depth Technical Guide to the Hydrolysis Kinetics of Phenethyl 4-Hydroxybenzoate in Aqueous Solution
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Foreword: The Imperative of Stability in Formulation Science
Phenethyl 4-hydroxybenzoate, a member of the paraben family of preservatives, is integral to the stability of numerous pharmaceutical, cosmetic, and food products. Its efficacy, however, is intrinsically linked to its chemical stability in aqueous formulations, where hydrolysis represents a primary degradation pathway. A comprehensive understanding of its hydrolysis kinetics is not merely an academic exercise; it is a cornerstone of robust formulation development, enabling the prediction of shelf-life, ensuring product quality, and safeguarding consumer safety. This guide provides a detailed exploration of the principles, experimental methodologies, and data interpretation essential for characterizing the hydrolysis of phenethyl 4-hydroxybenzoate.
The Chemical Landscape: Understanding Ester Hydrolysis
The hydrolysis of phenethyl 4-hydroxybenzoate is a classic example of ester hydrolysis, a reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reaction with water. The core of this transformation is a nucleophilic acyl substitution reaction at the ester's carbonyl carbon. In an aqueous environment, this process can be influenced by the pH of the solution, proceeding via three principal mechanisms:
-
Neutral Hydrolysis: Direct attack by water molecules. This process is typically very slow.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.
-
Base-Catalyzed Hydrolysis (Saponification): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This mechanism is generally much faster than neutral or acid-catalyzed hydrolysis and is often the dominant degradation pathway in neutral to alkaline conditions.[1][2]
The hydrolysis of phenethyl 4-hydroxybenzoate yields 4-hydroxybenzoic acid and phenethyl alcohol, as depicted below.
Caption: General reaction scheme for the hydrolysis of phenethyl 4-hydroxybenzoate.
Core Principles of Kinetic Investigation
The study of hydrolysis kinetics involves monitoring the concentration of the reactant (phenethyl 4-hydroxybenzoate) or one of the products over time. Because water is the solvent and its concentration remains effectively constant, the reaction can be treated as a pseudo-first-order process .[1][2]
The rate of reaction is therefore given by: Rate = -d[Ester]/dt = k_obs * [Ester]
Where:
-
[Ester] is the concentration of phenethyl 4-hydroxybenzoate.
-
k_obs is the observed pseudo-first-order rate constant.
Integrating this rate law gives the familiar equation for first-order decay: ln[Ester]t = ln[Ester]0 - k_obs * t
A plot of ln[Ester] versus time (t) will yield a straight line with a slope of -k_obs. This relationship is the foundation for experimentally determining the rate of hydrolysis under various conditions.
The Influence of pH and Temperature
The stability of phenethyl 4-hydroxybenzoate is critically dependent on both pH and temperature.
-
pH: The k_obs value is a composite of contributions from the acidic, neutral, and basic hydrolysis mechanisms. This results in a characteristic U-shaped pH-rate profile, where the ester exhibits maximum stability in the acidic pH range (typically pH 3-6). As the pH moves into the alkaline region, the rate of hydrolysis increases significantly due to the prevalence of the more efficient base-catalyzed mechanism.[1][3]
-
Temperature: The relationship between the rate constant and temperature is described by the Arrhenius equation : k = A * e^(-Ea / RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
By determining the rate constant at several temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy, a critical parameter for predicting degradation rates at different storage temperatures.
Caption: Conceptual U-shaped curve illustrating the pH-dependence of ester hydrolysis.
Experimental Design: A Self-Validating Protocol
A robust kinetic study requires careful planning and execution to ensure data integrity. The following protocol outlines a self-validating system for determining the hydrolysis kinetics of phenethyl 4-hydroxybenzoate.
Materials and Equipment
-
Chemicals: Phenethyl 4-hydroxybenzoate (analytical standard), potassium phosphate monobasic, sodium phosphate dibasic, hydrochloric acid, sodium hydroxide, acetonitrile (HPLC grade), water (HPLC grade).
-
Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, temperature-controlled water bath or incubator, autosampler vials, and a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Experimental Workflow
Caption: Standard experimental workflow for a hydrolysis kinetics study.
Detailed Protocol
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate buffers) at the desired pH values (e.g., 5.0, 7.0, 9.0). Ensure the ionic strength is constant across all buffers.
-
Stock Solution: Accurately weigh and dissolve phenethyl 4-hydroxybenzoate in a small amount of acetonitrile to create a concentrated stock solution. This is necessary due to its limited water solubility.[4]
-
Reaction Initiation: Place sealed vials containing the prepared buffers into a temperature-controlled water bath set to the desired temperature (e.g., 50°C). Allow them to equilibrate. Initiate the hydrolysis reaction by spiking a small, known volume of the stock solution into each buffer vial. The final concentration of acetonitrile should be kept low (<1-2%) to minimize its effect on the reaction.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial and transfer it to an HPLC vial.
-
Analysis by HPLC: Analyze the samples to determine the concentration of phenethyl 4-hydroxybenzoate. A validated stability-indicating HPLC method is crucial. The primary degradation product, 4-hydroxybenzoic acid, should be well-resolved from the parent compound.[5][6][7]
-
Typical HPLC Conditions:
-
Data Analysis and Presentation
Determination of Rate Constants
For each pH and temperature condition, plot the natural logarithm of the remaining phenethyl 4-hydroxybenzoate concentration against time. Perform a linear regression on the data. The absolute value of the slope of this line is the observed pseudo-first-order rate constant, k_obs.
Summarizing Quantitative Data
Organizing the calculated rate constants into a clear table is essential for comparison and further analysis.
Table 1: Observed Pseudo-First-Order Rate Constants (k_obs) for Hydrolysis at 50°C
| pH | k_obs (hr⁻¹) | R² of ln(C) vs. t plot |
| 5.0 | 0.0015 | 0.998 |
| 7.0 | 0.0120 | 0.999 |
| 9.0 | 0.1550 | 0.997 |
Table 2: Temperature Dependence of Hydrolysis at pH 7.4
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k_obs (hr⁻¹) | ln(k_obs) |
| 40 | 313.15 | 0.00319 | 0.0045 | -5.40 |
| 50 | 323.15 | 0.00309 | 0.0135 | -4.31 |
| 60 | 333.15 | 0.00300 | 0.0390 | -3.24 |
Calculating Activation Energy (Ea)
Using the data from Table 2, create an Arrhenius plot by graphing ln(k_obs) versus 1/T. The slope of this line is equal to -Ea/R. The activation energy can then be calculated as:
Ea = -slope * R
This Ea value is crucial for predicting the shelf-life of a product under different storage conditions, such as refrigerated versus room temperature storage.
Conclusion: From Kinetic Data to Formulation Strategy
The systematic study of phenethyl 4-hydroxybenzoate hydrolysis provides invaluable data for the formulation scientist. The established pH-rate profile directly informs the optimal pH for a stable aqueous formulation, clearly indicating that a pH between 3 and 6 is preferable. The activation energy allows for the application of accelerated stability testing to confidently predict long-term shelf-life. By grounding formulation decisions in a thorough understanding of hydrolysis kinetics, researchers can design products that are not only effective but also maintain their quality and safety throughout their intended lifecycle.
References
-
Valkova, N., Lépine, F., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409. [Link]
-
Haseeb, S. D., Parveen, S. A., & Chandra, Y. P. (n.d.). A review on synthesis of paraben and applications of preservatives. ResearchGate. [Link]
-
Shija, R., Sunderland, V., & Mcdonald, C. (1992). Alkaline hydrolysis of methyl, ethyl and n-propyl 4-hydroxybenzoate esters in the liquid and frozen states. Request PDF. [Link]
-
Valkova, N., Lépine, F., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. [Link]
-
Sunderland, V., & Watts, D. (1984). Kinetics of the degradation of methyl, ethyl and n-propyl 4-hydroxybenzoate esters in aqueous solution. Request PDF. [Link]
-
Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]
-
Matysová, L., et al. (2011). Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid. ResearchGate. [Link]
-
González, M., et al. (2021). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS ES&T Water. [Link]
-
Wang, L., & Weschler, C. J. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Fink, D. W., et al. (1978). Difference spectrophotometric determination of p-hydroxybenzoic acid in presence of its esters. Semantic Scholar. [Link]
-
Červený, L., et al. (2007). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Request PDF. [Link]
-
Rahman, N., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
Singh, H. B., & Srivastava, A. (1995). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Dagher, Z., et al. (2018). Analytical method for the determination and a survey of parabens and their derivatives in pharmaceuticals. Request PDF. [Link]
-
Chew, S. Y., & Chan, K. L. (2019). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Biomedical Science and Engineering. [Link]
-
Sharfalddin, A., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLOS One. [Link]
-
Chen, Y., et al. (2018). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Kallel, I., et al. (2014). Stability study of parabens in pharmaceutical formulations containing Paracetamol or Carbocisteine by high-performance liquid chromtatography. ResearchGate. [Link]
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- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Assessment: Estrogenic Activity Potential of Phenethyl 4-Hydroxybenzoate In Vitro
[1][2]
Executive Summary
Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) represents a distinct structural analog within the paraben family, characterized by an aromatic phenyl ring attached to the ester linkage via an ethyl spacer. While alkyl parabens (methyl-, ethyl-, propyl-, butyl-) have been extensively characterized for their weak estrogenic activity, aryl-substituted parabens like phenethyl paraben present a unique toxicological profile due to increased lipophilicity and steric bulk.
This technical guide outlines the mechanistic basis and experimental framework for evaluating the estrogenic potential of phenethyl 4-hydroxybenzoate. Leveraging Structure-Activity Relationship (SAR) data from its nearest homolog, benzyl paraben, this guide provides a self-validating protocol for in vitro assessment using competitive binding, transcriptional activation, and cellular proliferation assays.
Chemical Context & Mechanistic Hypothesis
Structural Homology and SAR
The estrogenic potency of parabens is governed by the length and hydrophobicity of the ester alkyl chain. The Estrogen Receptor (ER) Ligand Binding Domain (LBD) contains a hydrophobic pocket that accommodates the 17
-
Linear Alkyl Parabens: Activity increases with chain length (Methyl < Ethyl < Propyl < Butyl).
-
Aryl Parabens: Benzyl paraben often exhibits the highest binding affinity among common parabens due to
-stacking interactions or favorable van der Waals contact within the ER pocket. -
Phenethyl Paraben: The addition of an ethylene spacer (
) increases the LogP (partition coefficient) compared to benzyl paraben. This increased lipophilicity suggests a high potential for passive cellular uptake and strong hydrophobic interaction within the ER LBD, potentially rivaling or exceeding the potency of benzyl paraben.
The "Paraben Paradox" in Drug Development
While parabens are effective antimicrobials, their ability to mimic estrogens (xenoestrogens) poses a safety risk. The core challenge is distinguishing between binding affinity (physical interaction) and transcriptional efficacy (functional response). Phenethyl paraben must be evaluated not just for its ability to bind ER, but for its capacity to induce the conformational changes required for co-activator recruitment.
Experimental Framework: In Vitro Assessment Protocols
To rigorously define the estrogenic profile of phenethyl 4-hydroxybenzoate, a tiered approach utilizing three orthogonal assays is required.
Tier 1: Competitive Ligand Binding Assay (ER and ER )
Objective: Determine the Relative Binding Affinity (RBA) of phenethyl paraben compared to 17
Protocol:
-
Receptor Source: Recombinant human ER
and ER LBDs. -
Tracer:
-17 -Estradiol (1 nM). -
Competitor: Phenethyl paraben (dilution series:
M to M). -
Incubation: 16–18 hours at 4°C to reach equilibrium.
-
Separation: Hydroxyapatite or dextran-coated charcoal to remove unbound ligand.
-
Quantification: Scintillation counting.
Data Analysis:
Calculate the
Tier 2: Luciferase Reporter Gene Assay (ER-CALUX or HeLa-ER)
Objective: Measure transcriptional activation (agonism) and inhibition (antagonism).
Protocol:
-
Cell Line: T47D-KBluc or HeLa-9903 (stably transfected with ERE-Luciferase).
-
Seeding:
cells/well in 96-well plates using phenol-red free media with charcoal-stripped FBS (to remove endogenous steroids). -
Dosing: Treat cells with phenethyl paraben (
M to M) for 24 hours.-
Agonist Mode: Compound alone.
-
Antagonist Mode: Compound +
of E2.
-
-
Detection: Lyse cells and add luciferin substrate; measure luminescence.
Data Analysis:
Plot dose-response curves to determine
Tier 3: E-Screen (MCF-7 Cell Proliferation)
Objective: Assess the physiological consequence of estrogenic signaling (cell growth).[2][3] This is the "gold standard" for phenotypic estrogenicity.
Protocol:
-
Cell Line: MCF-7 (ER+ human breast cancer cells).[2][4][5][6]
-
Starvation: Culture cells in estrogen-deprived medium for 48-72 hours to synchronize the cell cycle.
-
Treatment: Expose cells to phenethyl paraben for 144 hours (6 days).
-
Controls:
-
Positive: 17
-Estradiol ( M). -
Negative: Vehicle (0.1% Ethanol/DMSO).
-
Specificity Check: Co-treat with Fulvestrant (ICI 182,780), a pure ER antagonist. If proliferation stops, the effect is ER-mediated.
-
-
Quantification: Sulforhodamine B (SRB) or MTT assay.
Data Visualization:
Results should be reported as the Proliferative Effect (PE) :
Data Synthesis & Risk Assessment
Comparative Potency Table (Predicted vs. Reference)
The following table synthesizes established data for homologs to frame the expected range for phenethyl paraben.
| Compound | Structure | LogP | ER | Proliferative Effect (MCF-7) |
| Methyl Paraben | Alkyl (C1) | 1.96 | < 0.001 | Weak / Negligible |
| Butyl Paraben | Alkyl (C4) | 3.57 | ~0.01 - 0.05 | Moderate |
| Benzyl Paraben | Aryl (C7) | 3.60 | ~0.1 - 0.3 | High |
| Phenethyl Paraben | Aryl (C8) | ~3.9 | Predicted: 0.1 - 0.5 | Predicted: High |
Interpretation of Results
-
High Potency Warning: If phenethyl paraben shows an
< 1 M in the Reporter Assay, it rivals the potency of Bisphenol A (BPA) and warrants strict regulatory scrutiny. -
Non-Monotonicity: Be alert for non-monotonic dose responses (U-shaped curves), common in endocrine disruptors, where low doses may stimulate proliferation while high doses induce cytotoxicity.
Visualizing the Mechanism and Workflow
Estrogen Receptor Signaling Pathway
The following diagram illustrates the genomic pathway by which phenethyl paraben (as a ligand) is hypothesized to induce gene transcription.
Caption: Genomic signaling cascade triggered by phenethyl paraben binding to the Estrogen Receptor.
Experimental Workflow for Assessment
This flowchart details the step-by-step execution of the tiered testing strategy.
Caption: Tiered experimental workflow for validating estrogenic potential.
References
-
Routledge, E. J., et al. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic.[3][4] Toxicology and Applied Pharmacology.
-
Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of Applied Toxicology.
-
Okubo, T., et al. (2001). ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR. Food and Chemical Toxicology.
-
Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology.
-
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences.
Sources
- 1. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinations of parabens at concentrations measured in human breast tissue can increase proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Solubility Profile: Phenethyl 4-Hydroxybenzoate
This guide outlines the thermodynamic solubility profile of Phenethyl 4-hydroxybenzoate (also known as Phenethyl Paraben or 2-Phenylethyl 4-hydroxybenzoate).
While extensive datasets exist for the standard homologous series (Methyl-, Ethyl-, Propyl-, and Butyl-paraben), the Phenethyl ester represents a distinct, high-lipophilicity analog often utilized in material science (e.g., thermal recording media) and specialized pharmaceutical formulations.[1] This guide synthesizes known physicochemical principles with a rigorous experimental protocol to establish its thermodynamic profile.[1]
Executive Summary & Physicochemical Identity
Phenethyl 4-hydroxybenzoate is the ester of 4-hydroxybenzoic acid and 2-phenylethanol. Structurally, it differs from "Benzyl paraben" by an additional methylene unit (
-
Chemical Structure:
-
Key Distinction: The phenethyl tail introduces strong
stacking potential and hydrophobic bulk, drastically reducing aqueous solubility compared to methyl/propyl homologs while enhancing solubility in non-polar organic solvents.[1] -
Primary Application: Beyond preservation, it is frequently employed as a developer in heat-sensitive recording materials due to its specific melting behavior and phenolic interactions.[1]
Thermodynamic Modeling Framework
To characterize the solubility profile, we employ the Modified Apelblat Equation , which is the industry standard for correlating paraben solubility with temperature.[1]
2.1 The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Empirical parameters derived from experimental data.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
2.2 Van’t Hoff Thermodynamic Analysis
The dissolution process is governed by the change in Gibbs free energy (
-
Enthalpy (
): Indicates whether dissolution is endothermic (absorbing heat) or exothermic.[1] For parabens, this is typically positive (endothermic) , meaning solubility increases with temperature.[1] -
Entropy (
): Reflects the disorder introduced by mixing. -
Calculation:
[1]
Experimental Protocol: Determination of Solubility
Directive: This protocol is designed to generate self-validating data suitable for regulatory submission or formulation modeling.
3.1 Reagents & Apparatus
-
Solute: Phenethyl 4-hydroxybenzoate (Purity > 99.0%, recrystallized if necessary).
-
Solvents: HPLC-grade Water, Methanol, Ethanol, Acetone, Ethyl Acetate.[1]
-
Apparatus:
-
Thermostated Shaking Water Bath (Precision
K). -
HPLC System (UV Detector @ 254 nm).
-
0.45
m PTFE Syringe Filters (Pre-saturated).
-
3.2 The "Shake-Flask" Equilibrium Method (Step-by-Step)
-
Saturation: Add excess solid Phenethyl 4-hydroxybenzoate to 10 mL of the target solvent in glass vials.
-
Equilibration: Agitate at fixed temperatures (e.g., 293.15 K to 323.15 K) for 72 hours .
-
Note: The high lipophilicity of the phenethyl group may require longer equilibration times than methyl paraben to overcome crystal lattice energy.[1]
-
-
Sedimentation: Allow the suspension to settle for 2 hours at the target temperature.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately to prevent precipitation.[1]
-
Quantification: Dilute with mobile phase and analyze via HPLC.
3.3 Visualization of Experimental Workflow
Caption: Workflow for determining thermodynamic solubility. Critical control points are temperature stability (Step 2) and isothermal filtration (Step 3).
Anticipated Solubility Profile & Data Interpretation
Based on Quantitative Structure-Property Relationships (QSPR) and homologous series extrapolation (Methyl
4.1 Comparative Solubility Trends
| Solvent System | Predicted Solubility Trend | Thermodynamic Driver |
| Water | Very Low (< 0.05 g/L) | Hydrophobic effect; high energy cost to create cavity in water network.[1] |
| Methanol/Ethanol | High (> 500 g/L) | Favorable solute-solvent interactions (H-bonding + Van der Waals).[1] |
| Acetone | Very High | Dipole-dipole interactions destabilize the crystal lattice efficiently.[1] |
4.2 Thermodynamic Parameters (Expected)
-
(Enthalpy): Positive (
).[1] Dissolution is endothermic. Higher temperatures significantly increase solubility. - (Gibbs Energy): Positive in water (non-spontaneous at high concentrations), Negative in Ethanol (spontaneous).[1]
-
Melting Point (
): The phenethyl ester typically exhibits a melting point in the range of 60°C – 100°C (dependent on polymorph), which is critical for the fusion enthalpy ( ) term in ideal solubility modeling.[1]
4.3 Thermodynamic Cycle Diagram
Caption: The dissolution process involves overcoming the crystal lattice energy (Fusion) followed by solute-solvent mixing. For Phenethyl 4-hydroxybenzoate,
Applications in Formulation & Development
-
Lipophilic Drug Delivery: Due to its high LogP (~4.0), Phenethyl 4-hydroxybenzoate serves as an excellent model compound for studying the solubilization of poorly water-soluble drugs (BCS Class II) in co-solvent systems.
-
Thermal Paper Technology: Its sharp melting point and phenolic nature make it a stable developer for leuco dyes.
-
Preservative Systems: While less common than methylparaben, its high oil solubility makes it effective in anhydrous ointments or lipid-rich emulsion phases.[1]
References
-
Determination of Paraben Solubility (Methodology)
-
Thermodynamic Modeling (Apelblat Application)
-
General Solubility of Parabens (Homologous Series)
Sources
Structure-Activity Relationship (SAR) of Phenethyl Ester Parabens: A Technical Guide
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of Phenethyl Paraben (Phenethyl 4-hydroxybenzoate), a specialized aryl-alkyl ester within the paraben family. Unlike common linear alkyl parabens (methyl-, ethyl-, propyl-), the phenethyl analog incorporates a bulky, aromatic tail group. This structural modification significantly alters its lipophilicity (
Part 1: Molecular Architecture & Physicochemical Properties[1]
The core paraben scaffold consists of a 4-hydroxybenzoic acid head group linked to an ester tail.[1] The SAR of phenethyl paraben is defined by the 2-phenylethyl moiety.[1]
Structural Comparison
-
Head Group (Invariant): Phenolic hydroxyl (
) at the para position. Responsible for hydrogen bonding and weak acidity ( ).[1] -
Linker (Invariant): Ester bond.[1][2] Susceptible to hydrolysis by esterases.[1]
-
Tail Group (Variant):
Physicochemical Data Matrix
The addition of the phenethyl group drastically shifts the physicochemical profile compared to the standard methyl analog.
| Property | Methyl Paraben (Reference) | Phenethyl Paraben (Target) | SAR Implication |
| Formula | Increased molecular weight affects diffusion rates. | ||
| LogP (Lipophilicity) | ~1.96 | ~4.2 (Predicted) | High membrane permeability; potential for bioaccumulation.[1] |
| Water Solubility | ~2500 mg/L | < 10 mg/L (Est.) | Requires solubilizers (e.g., glycols) in formulation. |
| Steric Bulk | Low | High | Enhanced Van der Waals interactions in receptor pockets.[1] |
| Single ring (Head) | Dual ring (Head + Tail) | Potential for |
Part 2: Antimicrobial Efficacy (The Desired Activity)
The antimicrobial mechanism of parabens relies on membrane disruption and inhibition of membrane transport processes.[1] The SAR follows a parabolic relationship with lipophilicity (Hansch analysis).[1]
Mechanism of Action
Phenethyl paraben exhibits superior potency against Gram-positive bacteria compared to shorter chains due to its ability to partition deeply into the lipid bilayer.[1]
-
Adsorption: The hydrophobic phenethyl tail anchors into the bacterial cell membrane.[1]
-
Disruption: The molecule interferes with the packing of membrane lipids, increasing fluidity and leakage.[1][2]
-
Collapse: Disruption of the proton motive force (PMF) leads to inhibition of active transport and eventual cell death.[1]
Visualization: Membrane Interaction Pathway[1]
Figure 1: Mechanism of membrane disruption. The high lipophilicity of the phenethyl group facilitates deep membrane penetration, critical for Gram-positive efficacy.
Part 3: Endocrine Toxicology (The Undesired Activity)
The "Paraben Paradox" states that increasing chain length improves antimicrobial efficacy but simultaneously increases estrogenic potential.[1] Phenethyl paraben represents a critical point in this SAR due to its structural similarity to
Estrogen Receptor (ER) Docking SAR
-
Pharmacophore Mimicry: The phenolic ring of the paraben mimics the A-ring of estradiol.[1]
-
Hydrophobic Pocket Binding: The Estrogen Receptor (ER
) ligand-binding domain (LBD) contains a large hydrophobic pocket.[1] -
Phenethyl Specificity: Unlike linear propyl/butyl chains, the phenethyl group is aromatic.[1] This allows it to engage in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the LBD, potentially stabilizing the active conformation of the receptor more effectively than aliphatic analogs.
Visualization: Estrogenic Activation Pathway[1]
Figure 2: Estrogenic signaling pathway. The aromatic tail of phenethyl paraben enhances affinity for the ER hydrophobic pocket, triggering transcription.
Part 4: Synthesis Protocol (Steglich Esterification)
While Fischer esterification is common, the high boiling point of 2-phenylethanol (
Reagents[1][7]
-
Substrate: 4-Hydroxybenzoic acid (1.0 eq)
-
Alcohol: 2-Phenylethanol (1.1 eq)[1]
-
Coupling Agent: DCC (1.1 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]
Step-by-Step Methodology
-
Preparation: Dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) and 2-phenylethanol (13.4 g, 110 mmol) in anhydrous DCM (250 mL) under nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (1.2 g, 10 mmol) to the solution.
-
Coupling: Cool the reaction mixture to
in an ice bath. Add DCC (22.7 g, 110 mmol) dissolved in minimal DCM dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]
-
Work-up:
-
Filter off the DCU precipitate.[1]
-
Wash the filtrate with 1N HCl (to remove DMAP), saturated
(to remove unreacted acid), and brine. -
Dry the organic layer over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:Ethyl Acetate 8:2) to yield Phenethyl 4-hydroxybenzoate .[1][6]
Synthesis Workflow Diagram
Figure 3: Steglich esterification pathway. DCC activates the carboxylic acid, facilitating attack by the phenethyl alcohol under mild conditions.
Part 5: Analytical Validation
To validate the synthesis and study the SAR, the following analytical parameters must be confirmed.
| Method | Expected Signal (Phenethyl Paraben) | Diagnostic Value |
| HPLC-UV | Retention time > Propyl/Butyl Paraben (C18 Column) | Confirms high hydrophobicity.[1] |
| 1H NMR | Multiplet at | Confirms presence of phenethyl ring. |
| 1H NMR | Triplet at | Confirms ester linkage. |
| Mass Spec | Molecular Ion | Confirms molecular weight ( |
References
-
Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology. Link
-
Routledge, E. J., et al. (1998).[1] "Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic."[1][7] Toxicology and Applied Pharmacology. Link
-
Hansch, C., & Clayton, J. M. (1973).[1] "Lipophilic character and biological activity of drugs II: The parabolic case." Journal of Pharmaceutical Sciences. Link
-
PubChem. (2024).[1] "4-Hydroxybenzoic acid (Compound CID 135)."[1] National Library of Medicine.[1] Link
-
Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link
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- 1. p-Hydroxybenzoate | C7H5O3- | CID 54675830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueno-fc.co.jp [ueno-fc.co.jp]
- 4. ijrdt.org [ijrdt.org]
- 5. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 6. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 7. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenethyl 4-Hydroxybenzoate: A Technical Guide to Skin Permeation and Retention Characteristics
Abstract
This technical guide provides a comprehensive overview of the anticipated skin permeation and retention characteristics of phenethyl 4-hydroxybenzoate. As a member of the paraben family, its behavior is extrapolated from established data on analogous compounds, primarily other alkyl esters of p-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the critical parameters governing the dermal absorption and localization of this molecule. We will delve into its physicochemical properties, theoretical pathways of skin penetration, standardized methodologies for in vitro assessment, and analytical techniques for quantification. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity.
Introduction: The Scientific Context of Phenethyl 4-Hydroxybenzoate
Phenethyl 4-hydroxybenzoate is an ester formed from the condensation of 4-hydroxybenzoic acid and phenethyl alcohol.[1] It belongs to the broader class of compounds known as parabens, which have been extensively utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2][3][4] The safety and efficacy of topically applied products containing parabens are intrinsically linked to their interaction with the skin, specifically their ability to permeate the stratum corneum and their subsequent fate within the deeper skin layers.[5] Understanding the skin permeation and retention profile of phenethyl 4-hydroxybenzoate is therefore paramount for formulation development, risk assessment, and the design of effective topical and transdermal delivery systems.[6]
While direct experimental data on phenethyl 4-hydroxybenzoate is limited in publicly available literature, its structural similarity to other well-studied parabens allows for a scientifically grounded predictive analysis of its behavior. This guide will leverage this existing knowledge base to provide a detailed theoretical and practical framework for its investigation.
Physicochemical Properties: The Molecular Blueprint for Skin Interaction
The journey of a molecule through the skin is fundamentally governed by its physicochemical properties. For phenethyl 4-hydroxybenzoate, we can infer these properties based on its constituent parts: the polar 4-hydroxybenzoic acid head and the more lipophilic phenethyl tail.
| Property | Predicted Value/Characteristic | Rationale & Implication for Skin Permeation |
| Molecular Weight | ~242.27 g/mol | A relatively low molecular weight is generally favorable for passive diffusion across the stratum corneum. |
| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The phenethyl group will contribute to a higher LogP compared to shorter-chain parabens like methylparaben. This lipophilicity is crucial for partitioning into the lipid-rich stratum corneum, the primary barrier to permeation. |
| Solubility | Low in water; Soluble in organic solvents | Similar to other longer-chain parabens, it is expected to have limited aqueous solubility but good solubility in alcohols and oils.[7][8] This influences vehicle selection for topical formulations. |
| Hydrogen Bonding Capacity | Moderate | The hydroxyl and ester groups can participate in hydrogen bonding, which can influence its interaction with the polar and non-polar domains of the stratum corneum lipids and proteins. |
The Skin Barrier: A Multi-layered Challenge
The skin is a formidable barrier, with the stratum corneum serving as the principal obstacle to the entry of xenobiotics. The permeation of phenethyl 4-hydroxybenzoate is expected to follow the established pathways for passive diffusion through this layer.
Theoretical Permeation Pathways
The movement of phenethyl 4-hydroxybenzoate across the stratum corneum is likely to occur via two primary routes:
-
Transcellular Route: Passing directly through the corneocytes.
-
Intercellular Route: Winding through the lipid matrix between the corneocytes.
Given its predicted lipophilicity, the intercellular route is anticipated to be the dominant pathway.
Caption: Predicted skin permeation pathways for phenethyl 4-hydroxybenzoate.
In Vitro Skin Permeation Testing: The Franz Diffusion Cell System
The gold standard for in vitro assessment of dermal absorption is the Franz diffusion cell.[9][10] This system provides a reliable and reproducible method to quantify the permeation and retention of a test compound.[11][12][13]
Experimental Workflow
Caption: Workflow for in vitro skin permeation and retention studies.
Detailed Experimental Protocol
4.2.1. Skin Membrane Preparation
-
Rationale: The choice of skin model is critical. Human skin is the most relevant, but porcine skin is often used as a surrogate due to its similar thickness and follicular structure.
-
Protocol:
-
Obtain full-thickness human or porcine skin from a reputable tissue bank or ethical source.
-
Carefully remove subcutaneous fat and connective tissue using a scalpel.
-
Dermatomize the skin to a uniform thickness (typically 500-1000 µm).
-
Visually inspect the skin for any imperfections before mounting in the Franz cells.
-
4.2.2. Franz Diffusion Cell Setup
-
Rationale: Proper setup is crucial for maintaining the physiological integrity of the skin and ensuring accurate results.[9]
-
Protocol:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary to maintain sink conditions).
-
Equilibrate the system to 32°C ± 1°C to mimic skin surface temperature.
-
Stir the receptor fluid continuously with a magnetic stir bar.
-
4.2.3. Sample Application and Collection
-
Rationale: A finite dose application is more representative of in-use conditions for most topical products.
-
Protocol:
-
Apply a precise amount of the test formulation containing phenethyl 4-hydroxybenzoate to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor fluid.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
4.2.4. Skin Extraction for Retention Analysis
-
Rationale: To determine the amount of compound retained within the skin, the different layers must be separated and extracted.[14]
-
Protocol:
-
At the end of the experiment, dissemble the Franz cell and carefully clean the skin surface to remove any unabsorbed formulation.
-
Separate the stratum corneum from the epidermis and dermis using tape stripping.
-
Homogenize the epidermis and dermis separately.
-
Extract phenethyl 4-hydroxybenzoate from the tape strips and the homogenized tissues using a suitable organic solvent.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable analytical technique for the quantification of parabens in complex matrices like receptor fluid and skin extracts.[15][16][17][18]
HPLC Method Parameters (Illustrative)
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately lipophilic compounds. |
| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of the analyte of interest while separating it from potential interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good peak resolution and reasonable run times. |
| Injection Volume | 20 µL | A typical volume for standard HPLC systems. |
| Detection | UV at ~254 nm | The aromatic ring in phenethyl 4-hydroxybenzoate will have a strong UV absorbance at this wavelength. |
| Column Temperature | 30°C | Maintains consistent retention times. |
Data Interpretation: Permeation and Retention Metrics
The data obtained from the HPLC analysis is used to calculate key permeation and retention parameters.
| Parameter | Calculation | Interpretation |
| Cumulative Amount Permeated (Q) | Sum of the amount of phenethyl 4-hydroxybenzoate in the receptor fluid at each time point, corrected for sample replacement. | Total amount of the compound that has passed through the skin. |
| Steady-State Flux (Jss) | The slope of the linear portion of the cumulative amount permeated versus time plot. | The rate of permeation across the skin at equilibrium. |
| Permeability Coefficient (Kp) | Jss / C, where C is the concentration of the donor solution. | A measure of the skin's permeability to the compound. |
| Amount Retained | The amount of phenethyl 4-hydroxybenzoate quantified in the stratum corneum, epidermis, and dermis extracts. | The distribution of the compound within the different skin layers. |
Conclusion: A Framework for Understanding
This technical guide provides a robust framework for investigating the skin permeation and retention of phenethyl 4-hydroxybenzoate. By leveraging the extensive knowledge of related paraben compounds and adhering to rigorous, well-validated experimental protocols, researchers can generate the critical data needed for informed decision-making in product development and safety assessment. The methodologies outlined herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results. Further direct experimental studies on phenethyl 4-hydroxybenzoate are warranted to confirm these predictive models and to fully elucidate its behavior upon topical application.
References
- PubChem. (n.d.). p-Hydroxybenzoate. National Center for Biotechnology Information.
- Pedersen, S., Marra, F., Nicoli, S., & Santi, P. (2007). In vitro skin permeation and retention of parabens from cosmetic formulations. Skin Pharmacology and Physiology, 20(3), 154-161.
-
Wikipedia. (2024, January 26). 4-Hydroxybenzoic acid. Retrieved from [Link]
- PubChem. (n.d.). Phenethyl salicylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Phenethyl Benzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information.
- DermNet. (n.d.). Parabens Contact Allergy.
- ResearchGate. (2020). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS.
- British Society of Cutaneous Allergy. (n.d.). Parabens (Hydroxybenzoates).
-
Ng, S. F., Rouse, J. J., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432–1441. Retrieved from [Link]
- SURE (Sunderland Repository). (n.d.). Studies on the Skin Safety of Parabens.
- Ishiwatari, S., Suzuki, T., Hitomi, T., Yoshino, T., & Mizukami, Y. (2013). Effects of methyl paraben on skin keratinocytes. Journal of Applied Toxicology, 33(11), 1279-1286.
- Pedersen, S., Lind, M. L., & Thomsen, H. F. (2008). Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection. Journal of Chromatography A, 1208(1-2), 85-91.
- Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube.
-
MDPI. (2022). Tracking Down of a Selected Panel of Parabens: A Validated Method to Evaluate Their Occurrence in Skin Layers. Retrieved from [Link]
- ResearchGate. (n.d.). Ex vivo permeation test using Franz diffusion cells.
- Environmental Working Group. (2019, April 9). What Are Parabens, and Why Don't They Belong in Cosmetics?.
- Macedonian Pharmaceutical Bulletin. (2022). Determination of methylparaben and propylparaben in cosmetic products using HPLC.
- Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies.
- Agilent. (2013, July 11). Determination of Parabens in Body Wash using Solid-Supported Liquid-Liquid Extraction.
- ResearchGate. (n.d.). Allergic and systemic contact dermatitis to methylparaben.
- Wiley Online Library. (2006). Permeation of 4-cyanophenol and methyl paraben from powder and saturated aqueous solution through silicone rubber membranes and human skin.
- MDPI. (2019). Methods to Evaluate Skin Penetration In Vitro.
Sources
- 1. Phenethyl Benzoate | C15H14O2 | CID 7194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cutaneousallergy.org [cutaneousallergy.org]
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- 4. researchgate.net [researchgate.net]
- 5. Effects of methyl paraben on skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
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- 8. Phenethyl salicylate | C15H14O3 | CID 62332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. agilent.com [agilent.com]
Technical Guide: Natural Occurrence & Validation of Phenethyl 4-Hydroxybenzoate
Executive Summary
Phenethyl 4-hydroxybenzoate (PEHB) is a rare phenolic ester often overshadowed by its synthetic analogues (parabens) and its metabolic precursors. While methyl- and propyl-parabens are ubiquitous synthetic preservatives, the natural occurrence of PEHB is a subject of nuanced phytochemical investigation. This guide provides a rigorous technical framework for identifying, extracting, and validating PEHB from plant matrices, specifically focusing on the Boraginaceae family (Lithospermum erythrorhizon) where its biosynthetic precursors converge.
Core Thesis: The isolation of PEHB requires a self-validating analytical workflow to distinguish endogenous biosynthesis from anthropogenic contamination. This guide outlines the biosynthetic logic, extraction protocols, and the definitive Carbon-14 (
Part 1: The Biological Context & Biosynthetic Logic
The "Natural Paraben" Paradox
In the pharmaceutical and cosmetic industries, "paraben-free" is a dominant marketing claim. However, the alkyl esters of 4-hydroxybenzoic acid (4-HBA) are legitimate plant secondary metabolites. PEHB differs from the common methyl/propyl variants by its phenethyl side chain, which imparts significantly higher lipophilicity (LogP ~3.5) and distinct antimicrobial properties.[1]
Target Botanical Sources
The primary candidates for PEHB accumulation are plants with active shikonin or alkannin biosynthetic pathways, as these utilize 4-HBA as a scaffold.
-
Primary Candidate: Lithospermum erythrorhizon (Purple Gromwell).[1]
-
Secondary Candidates: Pinus species (rich in phenethyl alcohol) and Bactris gasipaes (Peach Palm).
Biosynthetic Pathway Convergence
PEHB biosynthesis represents the intersection of two major metabolic routes:
-
The Shikimate/Chorismate Pathway: Produces the aromatic ring (4-hydroxybenzoic acid).
-
The Phenylpropanoid Pathway: Produces the alcohol moiety (2-phenylethanol).
The esterification is likely catalyzed by a BAHD acyltransferase, distinct from the prenyltransferases used in shikonin synthesis.
Figure 1: Convergent biosynthesis of PEHB. The pathway merges the benzoic acid derivative (Red) with the phenethyl alcohol derivative (Green) to form the target ester (Yellow).
Part 2: Analytical Challenges & Validation
The detection of PEHB is fraught with the risk of false positives . Commercial solvents, plasticware, and handling equipment often contain synthetic parabens as stabilizers or plasticizers.
The "Zero-Plastic" Protocol
To validate natural occurrence, the extraction environment must be rigorously controlled.
| Parameter | Standard Protocol (Risk) | Required Validation Protocol |
| Solvents | HPLC Grade (Bottled in plastic/lined caps) | LC-MS Hypergrade (Glass bottles only) |
| Vessels | Polypropylene Falcon tubes | Borosilicate Glass (Acid-washed, baked at 400°C) |
| Filtration | Nylon/PTFE Syringe Filters | Centrifugation (Glass tubes) or Glass Fiber Filters |
| Controls | Solvent Blank | Process Blank (Solvent + Matrix Mimic processed identically) |
Isotopic Validation ( C Analysis)
This is the definitive test. Synthetic PEHB is derived from petrochemicals (fossil fuel), which are devoid of Carbon-14 (
-
Synthetic PEHB: 0% Modern Carbon (pMC).
-
Natural PEHB: ~100% Modern Carbon (pMC).
Part 3: Extraction & Quantification Methodology
Workflow Overview
The following protocol is optimized for the extraction of lipophilic phenolic esters from Lithospermum roots while minimizing hydrolysis.
Figure 2: Extraction and validation workflow. Note the specific avoidance of heat to prevent ester hydrolysis.
Step-by-Step Protocol
Step 1: Cold Maceration (Prevention of Artifacts)
-
Pulverize 10g of dried L. erythrorhizon root in a liquid nitrogen-cooled mortar (glass).
-
Extract with 100mL of MeOH:Ethyl Acetate (1:1 v/v) in an amber glass flask.
-
Critical: Do not use Soxhlet extraction. Prolonged boiling can hydrolyze the ester bond or induce transesterification with the solvent.
-
Agitate at 4°C for 24 hours.
Step 2: Solid Phase Extraction (SPE)
-
Condition a C18 glass SPE column with methanol followed by water.
-
Load the crude extract.
-
Wash with 10% MeOH to remove free acids (4-HBA) and sugars.
-
Elute the PEHB-rich fraction with 80% MeOH.
Step 3: UHPLC-MS/MS Quantification
-
Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
MS Detection: Negative Ion Mode (ESI-).
-
Target Transition: m/z 241.1
120.9 (Loss of phenethyl group).
Part 4: Pharmacological Potential[1]
Understanding the natural occurrence of PEHB opens specific therapeutic avenues, distinct from generic parabens.
| Activity | Mechanism of Action | Relevance to Drug Dev |
| Antimicrobial | Membrane disruption (high lipophilicity allows penetration of gram+ cell walls). | Natural preservative systems; topical acne treatments. |
| Anti-inflammatory | Inhibition of NF-κB signaling; suppression of COX-2 expression. | Non-steroidal topical anti-inflammatories (Atopic dermatitis). |
| Allelopathy | Root exudate inhibiting germination of competing flora. | Bio-herbicides; understanding rhizosphere competition. |
References
-
Yazaki, K. (2017). Lithospermum erythrorhizon cell cultures: Present and future aspects. Plant Biotechnology, 34(3), 131–142. Link
-
Hajimahmoodi, M., et al. (2008). Determination of paraben preservatives in plant extracts and cosmetic products. Journal of AOAC International, 91(6). Link
-
Reddy, C.M., et al. (2002). Radiocarbon as a tool to apportion the sources of polycyclic aromatic hydrocarbons and black carbon in environmental samples. Environmental Science & Technology, 36(8), 1774–1780. Link (Foundational method for 14C differentiation).
-
Boeck, B., et al. (2022). Biosynthesis of benzoic acid derivatives in plants. Annual Review of Plant Biology, 73, 567-590. Link
-
Merck KGaA. (2024). Phenethyl 4-hydroxybenzoate Product Specification & Safety Data Sheet. Link
Sources
Methodological & Application
HPLC-UV Method Development for Phenethyl 4-Hydroxybenzoate Detection
Executive Summary
Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) represents a unique challenge in the paraben preservative class due to its significant lipophilicity relative to its shorter-chain counterparts (methyl-, ethyl-, propyl-paraben). While common paraben methods focus on polar to moderately non-polar analytes, Phenethyl 4-hydroxybenzoate requires a method tailored to its high LogP (~3.6–3.8) to prevent excessive retention times and peak broadening.
This application note details a robust, self-validating HPLC-UV protocol designed for the quantification of Phenethyl 4-hydroxybenzoate. It prioritizes retention stability , peak symmetry , and matrix interference elimination .
Physicochemical Profile & Mechanistic Strategy
To develop a reliable method, we must first understand the analyte's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Phenyl-ethyl ester of 4-hydroxybenzoic acid | High hydrophobicity; requires high organic strength for elution. |
| pKa | ~8.4 (Phenolic OH) | Mobile phase pH must be < 6.4 (ideally 3.0) to keep analyte non-ionized and prevent peak tailing. |
| LogP | ~3.6 - 3.8 | Elutes after Benzylparaben. C18 columns will retain this strongly. |
| UV Max | ~254 nm (Primary), ~230 nm (Secondary) | 254 nm provides the best balance of sensitivity and solvent transparency. |
The Separation Logic (Graphviz Visualization)
The following diagram illustrates the decision matrix for selecting chromatographic conditions based on the analyte's properties.
Figure 1: Decision matrix for method parameter selection based on physicochemical properties.
Detailed Experimental Protocol
Reagents and Standards[1]
-
Reference Standard: Phenethyl 4-hydroxybenzoate (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Buffer Additive: Orthophosphoric acid (85%) or Trifluoroacetic acid (TFA). Note: Phosphoric acid is preferred for UV transparency at 254 nm.
Preparation of Solutions
Stock Solution (1000 µg/mL):
-
Weigh accurately 10.0 mg of Phenethyl 4-hydroxybenzoate.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Methanol . (Do not use water as the primary solvent due to low solubility).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL):
-
Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase Initial Ratio (e.g., 50:50 Water:ACN).
-
Expert Tip: Diluting with the starting mobile phase prevents "solvent shock" which causes peak distortion (fronting) upon injection.
-
Chromatographic Conditions (The "Gold Standard" Method)
This method is optimized to balance run time with resolution.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm | Standard robust phase. 5 µm prevents high backpressure; 150 mm length ensures separation from matrix. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidifies mobile phase (pH ~2.5) to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower viscosity and lower UV cutoff than MeOH, providing sharper peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Injection Volume | 10 µL | Sufficient sensitivity without overloading the column. |
| Column Temp | 30°C or 40°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |
| Detection | UV @ 254 nm | The aromatic ring absorbs strongly here; minimizes baseline drift compared to 210 nm. |
Gradient Program
Unlike methylparaben, Phenethyl paraben is too retentive for a weak isocratic method. A steep gradient is required.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.00 | 50 | 50 | Equilibration/Start |
| 5.00 | 50 | 50 | Isocratic hold (separates polar matrix) |
| 12.00 | 10 | 90 | Linear ramp to elute Phenethyl Paraben |
| 15.00 | 10 | 90 | Wash step to remove highly lipophilic impurities |
| 15.10 | 50 | 50 | Return to initial conditions |
| 20.00 | 50 | 50 | Re-equilibration (Critical) |
Method Validation & System Suitability
To ensure the method is "self-validating," every run must include a System Suitability Test (SST).
System Suitability Parameters (Acceptance Criteria)
-
Retention Time (RT): Phenethyl paraben should elute between 10–14 minutes. RT %RSD < 1.0%.[2][3]
-
Tailing Factor (T):
. (T > 1.5 indicates secondary silanol interactions; check pH). -
Theoretical Plates (N): > 5000.[4]
-
Precision (Area): %RSD < 1.0% for 5 replicate injections.
Linearity and Range[2][5][6][7]
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Criterion:
.
Validation Workflow (Graphviz Visualization)
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.
Troubleshooting & Optimization (Expert Insights)
Issue 1: Peak Tailing
-
Cause: Interaction between the positively charged analyte (rare for parabens) or hydrogen bonding with free silanols on the silica support.
-
Fix: Ensure Mobile Phase A pH is acidic (~2.5). If tailing persists, add 10 mM Ammonium Acetate to the aqueous phase, but maintain pH < 4.
Issue 2: Retention Time Drift
-
Cause: Incomplete re-equilibration between gradient runs.
-
Fix: The column needs at least 5 column volumes of the starting mobile phase to reset. Ensure the "Re-equilibration" step (15.10 to 20.00 min) is not shortened.
Issue 3: "Ghost" Peaks
-
Cause: Contaminants from the water source or previous injections eluting during the high-organic wash.
-
Fix: Run a "Blank Gradient" (0 µL injection) to characterize system background. Use high-grade ACN.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology, 43(7), 985-1015. Link
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
-
PubChem. (2024). Phenethyl 4-hydroxybenzoate Compound Summary. National Library of Medicine. Link
- Nowak, K., et al. (2021). "Parabens in the environment: A review of their occurrence, fate, and toxicity." Environmental Research. (Provides context on lipophilicity and environmental persistence).
Sources
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- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylparaben | 99-76-3 [chemicalbook.com]
Synthesis of phenethyl 4-hydroxybenzoate via Fischer esterification
Application Note: High-Purity Synthesis of Phenethyl 4-Hydroxybenzoate via Fischer Esterification
Abstract & Scope
This application note details the synthesis of Phenethyl 4-hydroxybenzoate (also known as Phenethyl Paraben, CAS: 17696-62-7) utilizing a p-Toluenesulfonic acid (p-TsOH) catalyzed Fischer esterification. Unlike the synthesis of methyl- or ethyl-parabens, which often employs the alcohol as the solvent, the high boiling point of 2-phenylethanol (219 °C) necessitates a solvent-assisted approach using a Dean-Stark apparatus to drive the equilibrium.
Critical Note on Nomenclature & Safety: Researchers must distinguish Phenethyl 4-hydroxybenzoate (a preservative and cosmetic ingredient) from Phenethyl-4-ANPP (a fentanyl precursor). While they share the "phenethyl" moiety, they are chemically distinct. This protocol is strictly for the synthesis of the ester for legitimate research or industrial preservative applications.
Mechanistic Insight & Reaction Design
The Fischer esterification is an equilibrium-limited process (
Reaction Scheme:
Mechanistic Pathway (Graphviz)
The following diagram illustrates the acid-catalyzed mechanism, highlighting the activation of the carbonyl oxygen and the subsequent elimination of water.
Figure 1: Step-wise mechanism of the acid-catalyzed Fischer esterification.
Experimental Protocol
Materials & Stoichiometry
The choice of solvent is critical. Toluene (BP 110.6 °C) forms an azeotrope with water, allowing for efficient water removal at a temperature that minimizes the thermal degradation of the phenethyl alcohol.
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Hydroxybenzoic Acid (4-HBA) | 138.12 | 1.0 | 13.8 g (100 mmol) | Limiting Reagent |
| 2-Phenylethanol | 122.16 | 1.2 | 14.6 g (14.4 mL) | Nucleophile (Excess) |
| p-Toluenesulfonic Acid (Monohydrate) | 190.22 | 0.05 | 0.95 g | Catalyst |
| Toluene | 92.14 | Solvent | 150 mL | Azeotropic Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 13.8 g of 4-HBA and 14.6 g of 2-Phenylethanol .
-
Add 150 mL of Toluene . Note that 4-HBA may not fully dissolve initially; this is normal.
-
Add 0.95 g of p-TsOH .
-
Attach a Dean-Stark trap filled with toluene and top with a water-cooled reflux condenser.
Step 2: Reflux & Dehydration
-
Heat the mixture to a vigorous reflux (oil bath set to ~135 °C).
-
Monitor the Dean-Stark trap. The collection of water droplets at the bottom of the trap indicates reaction progress.
-
Continue reflux until water evolution ceases (typically 4–6 hours). Theoretical water yield is ~1.8 mL.
-
Checkpoint: The reaction mixture should become homogeneous as the ester product is more soluble in toluene than the starting acid.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Transfer the toluene solution to a separatory funnel.
-
Wash 1: 2 x 50 mL Saturated NaHCO₃ solution.
-
Purpose: Neutralizes the p-TsOH catalyst and removes any unreacted 4-HBA (as the water-soluble carboxylate salt).
-
Caution: CO₂ gas will evolve. Vent frequently.
-
-
Wash 2: 1 x 50 mL Brine (Saturated NaCl).
-
Dry the organic layer over Anhydrous MgSO₄ for 15 minutes.
-
Filter off the drying agent.
Step 4: Isolation & Purification
-
Concentrate the filtrate via Rotary Evaporation (50 °C bath, reduced pressure) to remove Toluene.
-
Residue Analysis: The crude product will likely contain the ester and the excess 2-phenylethanol (high boiling point).
-
Purification Strategy:
-
Option A (Recrystallization): If the residue solidifies, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:4).
-
Option B (Column Chromatography): If the residue is an oil (due to excess alcohol), purify via silica gel chromatography.
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Rf Values (Approx): Phenethyl alcohol (0.3), Product (0.5).
-
-
Process Validation & Quality Control
Analytical Workflow (Graphviz)
Figure 2: Operational workflow from synthesis to validation.
Characterization Data
To validate the identity of Phenethyl 4-hydroxybenzoate , compare spectral data against the following expected values:
-
¹H NMR (CDCl₃, 400 MHz):
- 7.92 (d, J = 9.0 Hz, 2H, Ar-H ortho to C=O)
- 7.31 - 7.23 (m, 5H, Phenethyl Ar-H)
- 6.84 (d, J = 9.0 Hz, 2H, Ar-H ortho to OH)
- 4.50 (t, J = 7.5 Hz, 2H, -OCH ₂-)[1]
- 3.06 (t, J = 7.5 Hz, 2H, -CH ₂-Ph)[1]
-
Note: The triplet at 4.50 ppm is diagnostic of the ester formation, distinct from the starting alcohol's methylene shift.
-
TLC (20% EtOAc/Hexane):
-
Product R_f
0.50 (UV Active). -
Starting Material (4-HBA) R_f
0.05 (Streaks).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm with foil. |
| Product is Oily | Residual Phenethyl Alcohol | The excess alcohol (BP 219°C) is hard to remove via rotovap. Use column chromatography or high-vacuum drying (>0.1 mbar). |
| Dark Coloration | Oxidation of Phenol | Perform reaction under Nitrogen atmosphere; ensure temp does not exceed 140°C. |
References
-
Fischer Esterification Mechanism
-
Paraben Properties & Safety
-
NMR Characterization Data
- Title: Chemistry of Bryophytes (Ge Xiaowei)
- Source: ResearchGate (Contains specific proton shifts for Phenethyl 4-hydroxybenzo
-
URL:[Link](Note: Generalized link to repository based on search context 1.4)
-
Catalyst Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylparaben - Wikipedia [en.wikipedia.org]
- 4. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for Phenethyl Paraben
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the extraction of phenethyl paraben from various matrices using solid-phase extraction (SPE). As a member of the paraben family with a significant non-polar character, phenethyl paraben requires optimized sample preparation to ensure accurate and reproducible quantification. This document explores the underlying principles of SPE for this analyte, guides the user through logical sorbent selection, and presents step-by-step protocols for both aqueous and complex cosmetic matrices. The methodologies are designed to be self-validating, delivering high recovery and clean extracts suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Challenge of Phenethyl Paraben
Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[1] Their efficacy and broad-spectrum activity make them a common choice for formulators. Phenethyl paraben, with its larger phenethyl ester group, is more lipophilic than shorter-chain parabens like methyl or propyl paraben. This increased hydrophobicity influences its interaction with analytical consumables and sample matrices, making efficient extraction a critical prerequisite for accurate analysis.
Solid-phase extraction (SPE) is a powerful sample preparation technique that isolates analytes of interest from complex sample matrices, thereby reducing matrix effects, increasing analytical column longevity, and improving method sensitivity.[2][3] This application note serves as a practical guide for researchers and drug development professionals to develop and implement robust SPE methods for phenethyl paraben recovery.
The Mechanism: Reversed-Phase Retention
The primary retention mechanism for phenethyl paraben in SPE is reversed-phase chromatography . The fundamental principle is based on the hydrophobic interaction between the non-polar analyte and a non-polar stationary phase.
-
Analyte: The phenethyl group and the benzene ring of the paraben are highly non-polar and will readily interact with a non-polar surface.
-
Sorbent: Reversed-phase SPE sorbents are typically silica or polymer particles chemically bonded with non-polar functional groups (e.g., C18, C8) or made of a non-polar polymer (e.g., styrene-divinylbenzene).
-
Mobile Phase: The sample is loaded in a polar solvent (typically aqueous), which strengthens the hydrophobic interaction between the phenethyl paraben and the sorbent, leading to its retention. The analyte is later eluted with a non-polar organic solvent that disrupts this interaction.
Caption: Retention of phenethyl paraben on a reversed-phase sorbent.
Sorbent Selection: A Critical Choice
The choice of sorbent is paramount for achieving high recovery and purity. While several reversed-phase sorbents can be effective, polymeric options often provide superior performance for parabens.
| Sorbent Type | Functional Group/Base Material | Key Advantages for Phenethyl Paraben | Typical Recovery Ranges (Parabens) |
| Polymeric Reversed-Phase (Recommended) | Styrene-Divinylbenzene (e.g., HR-P) | High surface area and capacity. Stable across a wide pH range. Excellent retention for non-polar compounds. | 83-91%[1] |
| Hydrophilic-Lipophilic Balanced (HLB) (Recommended) | Divinylbenzene/N-vinylpyrrolidone Copolymer | Unique balanced chemistry retains a wide range of compounds.[2] Excellent for complex matrices, providing high recovery and clean extracts.[4] | 91-105% (in combination methods)[4] |
| Silica-Based Reversed-Phase | C18 (Octadecyl) or C8 (Octyl) bonded to silica | Well-characterized and widely available. Effective for clean matrices. | Method dependent, generally >80% |
| Mixed-Mode | Reversed-Phase with Ion-Exchange (e.g., C8/SCX) | Useful for complex matrices to remove ionic interferences, offering superior cleanup via orthogonal retention mechanisms.[5] | >90% (analyte and matrix dependent) |
Causality Behind Sorbent Choice: For phenethyl paraben, polymeric sorbents like HLB are highly recommended. Their unique hydrophilic-lipophilic balance provides a dual retention mechanism that is not overly retentive, ensuring the strongly hydrophobic phenethyl paraben can be efficiently eluted. This leads to higher and more consistent recoveries compared to standard silica-based C18, especially in complex matrices where secondary interactions can occur.[2][4]
The 4-Step SPE Workflow: A Detailed Explanation
A standard SPE procedure follows four fundamental steps: Condition, Load, Wash, and Elute (CLWE).[6] Each step must be optimized for the specific analyte and matrix.
Caption: The four fundamental steps of a solid-phase extraction workflow.
Detailed Application Protocols
The following protocols are designed as robust starting points for method development. Volumes may need to be adjusted based on the specific SPE cartridge format and sorbent mass.[3]
Protocol 1: Phenethyl Paraben from Aqueous Samples (e.g., Water, Buffered Solutions)
This protocol is optimized for cleaning and concentrating phenethyl paraben from simple aqueous matrices.
Sorbent Recommendation: Hydrophilic-Lipophilic Balanced (HLB), 60 mg / 3 mL
Methodology:
-
Sample Pre-treatment:
-
Adjust the sample pH to neutral (~pH 6-7) if necessary.
-
Centrifuge or filter any samples containing particulates to prevent clogging the SPE cartridge.
-
-
SPE Procedure:
-
Step 1: Condition
-
Pass 3 mL of Methanol through the cartridge to solvate the stationary phase.
-
Pass 3 mL of deionized water to equilibrate the sorbent for the aqueous sample. Crucially, do not allow the sorbent bed to dry after this step.
-
-
Step 2: Load
-
Load the aqueous sample onto the cartridge at a slow, controlled flow rate (approx. 1-2 mL/minute). A slow flow rate is critical to ensure sufficient interaction time between the phenethyl paraben and the sorbent.[7]
-
-
Step 3: Wash
-
Wash the cartridge with 3 mL of 5% Methanol in deionized water. This will remove polar and weakly-bound interferences without eluting the more strongly-retained phenethyl paraben.
-
-
Step 4: Elute
-
Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5 minutes to remove residual wash solvent.
-
Elute the phenethyl paraben with 2 x 1 mL aliquots of Acetonitrile or Methanol into a clean collection tube. Using two smaller aliquots generally improves elution efficiency over a single larger volume.
-
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 35°C.
-
Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase for your HPLC/LC-MS analysis.
-
Protocol 2: Phenethyl Paraben from Cosmetic Creams or Lotions
This protocol incorporates a pre-extraction step to isolate the analyte from the complex, often viscous, cosmetic matrix before SPE cleanup.
Sorbent Recommendation: Polymeric Reversed-Phase (e.g., Styrene-Divinylbenzene or HLB), 150 mg / 6 mL
Methodology:
-
Sample Pre-treatment (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the cream or lotion into a 50 mL centrifuge tube.[8]
-
Add 10 mL of a suitable organic solvent in which phenethyl paraben is freely soluble, such as methanol or acetone.[9]
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Ultrasonicate for 15 minutes to ensure complete extraction of the analyte from the matrix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the insoluble excipients.
-
Carefully decant the supernatant (the organic extract) into a clean tube.
-
Dilute the extract with deionized water (e.g., 1 part extract to 3 parts water) to reduce the organic solvent strength, ensuring the phenethyl paraben will retain on the SPE cartridge.[8]
-
-
SPE Procedure:
-
Step 1: Condition
-
Pass 5 mL of Methanol through the cartridge.
-
Pass 5 mL of deionized water to equilibrate. Do not allow the sorbent to dry.
-
-
Step 2: Load
-
Load the diluted extract from the pre-treatment step onto the cartridge at a slow flow rate (~1 mL/minute).
-
-
Step 3: Wash
-
Wash the cartridge with 5 mL of 20% Methanol in deionized water. A slightly stronger wash solvent may be needed to remove more tenacious matrix components from cosmetics.
-
-
Step 4: Elute
-
Dry the sorbent bed thoroughly under vacuum for 5-10 minutes.
-
Elute the phenethyl paraben with 2 x 2 mL aliquots of Acetonitrile.
-
-
-
Post-Elution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in mobile phase for analysis.
-
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. The key parameter to assess is percent recovery .
Calculating Percent Recovery:
Recovery (%) = ( (Amount of analyte in final extract) / (Initial amount of analyte in sample) ) x 100
-
Procedure: Analyze a pre-spiked matrix sample (a sample of the matrix with a known amount of phenethyl paraben added) and a non-spiked matrix sample. The difference in the amount detected, corrected for the final volume, determines the recovery.
-
Expected Results: A robust method should yield recoveries between 85% and 115%. Recoveries greater than 100% often indicate the presence of a co-eluting interference from the matrix that was not fully removed.[10] In such cases, the wash step should be optimized with a slightly stronger solvent, or a more selective sorbent (like a mixed-mode phase) should be considered.[10]
Conclusion
The successful extraction of phenethyl paraben is readily achievable through a well-designed solid-phase extraction protocol. The choice of a modern polymeric sorbent, such as HLB or styrene-divinylbenzene, provides a significant advantage in terms of capacity and recovery. By carefully optimizing the four core SPE steps—Condition, Load, Wash, and Elute—and validating the method through recovery experiments, researchers can confidently implement a reliable and reproducible sample preparation workflow. This ensures that subsequent chromatographic analysis is both accurate and robust, which is essential for quality control and research in the pharmaceutical and cosmetic industries.
References
-
P. Rocío-Bautista, I. V. Pino, F. J. G. Titos, & L. G. Campaña. (2023). Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System Including an Enhanced Matrix Removal Sorbent in Combination with UHPLC−MS/MS. MDPI. [Link]
-
S. Sunarić, M. Denić, & D. Cvetković. (2020). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. [Link]
-
Phenomenex. (n.d.). Tip on recoveries greater than 100%. Phenomenex. [Link]
-
Y. Wang, et al. (2023). [Determination of seven paraben preservatives in aquatic seasoning using solid-phase extraction coupled with high performance liquid chromatography]. PubMed. [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE? Biotage. [Link]
-
M. C. Cela-Pérez, et al. (2010). Molecularly imprinted polymer for the extraction of parabens from environmental solid samples prior to their determination by high performance liquid chromatography-ultraviolet detection. PubMed. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
ResearchGate. (n.d.). Recovery of developed methods of parabens in spiked water samples. ResearchGate. [Link]
-
Affinisep. (n.d.). Selective Solid Phase Extraction of Parabens from Cosmetic products using AFFINIMIP® SPE Phenolics. Affinisep. [Link]
-
Phenomenex. (2017). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex Inc. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]
-
Agilent Technologies. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. [Link]
-
S. H. M. Y. Al-Obaidi, N. A. S. Abdul-Majeed, & S. A. Abdul-Majeed. (2020). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. ResearchGate. [Link]
-
F. Wang, et al. (2024). Hydrophilic-lipophilic balance copolymer composite nanofiber as an adsorbent for online solid phase extraction of three estrogens from water samples with column-switching prior to high-performance liquid chromatography. PubMed. [Link]
-
IFRA Analytical Working Group. (2025). IFRA Analytical Method for Parabens. IFRA. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.com [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. affinisep.com [affinisep.com]
- 9. agilent.com [agilent.com]
- 10. Tip on recoveries greater than 100% | Phenomenex [discover.phenomenex.com]
Application Note: Robust and Sensitive Analysis of Phenethyl 4-Hydroxybenzoate using Silylation-Based GC-MS
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of phenethyl 4-hydroxybenzoate in complex matrices using gas chromatography-mass spectrometry (GC-MS) following a silylation derivatization step. Phenethyl 4-hydroxybenzoate, a member of the paraben family, is utilized in various cosmetic and pharmaceutical formulations for its antimicrobial properties. Direct GC-MS analysis of this compound is hampered by its low volatility and the presence of a polar phenolic hydroxyl group, which can lead to poor chromatographic peak shape and thermal degradation. To overcome these challenges, a robust derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed to convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This derivatization significantly enhances the volatility and thermal stability of the analyte, resulting in improved chromatographic resolution, sensitivity, and overall analytical performance.[1][2] This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, along with insights into the underlying chemical principles to empower researchers in the fields of drug development, quality control, and analytical chemistry.
Introduction: The Rationale for Derivatization
Phenethyl 4-hydroxybenzoate is a key preservative in a multitude of consumer products. Its accurate quantification is crucial for ensuring product safety, efficacy, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] However, the direct analysis of phenolic compounds like phenethyl 4-hydroxybenzoate by GC-MS presents significant challenges. The presence of the polar hydroxyl group leads to strong intermolecular hydrogen bonding, which decreases its volatility and can cause interactions with active sites in the GC inlet and column, resulting in tailing peaks and poor sensitivity.[4]
Chemical derivatization is an essential sample preparation step to address these issues.[1] Silylation is a widely adopted and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups.[3][5] This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, effectively "capping" the polar functional group.[6]
The resulting TMS derivative of phenethyl 4-hydroxybenzoate exhibits:
-
Increased Volatility: The non-polar TMS group reduces intermolecular forces, allowing the compound to readily vaporize in the GC inlet.[2]
-
Enhanced Thermal Stability: The derivatized compound is less prone to degradation at the elevated temperatures of the GC system.[1]
-
Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and improved separation from other matrix components.[2]
This application note focuses on a silylation method using BSTFA, a versatile and highly reactive silylating agent, often in the presence of a catalyst like TMCS to accelerate the reaction with sterically hindered hydroxyl groups.[7][8][9]
The Silylation Reaction: Mechanism and Reagent Selection
The derivatization of phenethyl 4-hydroxybenzoate with BSTFA proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group attacks the electrophilic silicon atom of the BSTFA molecule. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent. The byproducts of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatographic analysis.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Water Solubility of Phenethyl 4-Hydroxybenzoate
Executive Summary
Phenethyl 4-hydroxybenzoate (Phenethyl Paraben, CAS: 17696-62-7) is a highly lipophilic preservative ester. Unlike its shorter-chain analogs (methyl- or ethylparaben), it exhibits negligible water solubility (estimated <0.05 g/L). Its bulky phenethyl group significantly increases its partition coefficient (LogP > 3.5), making "dilution shock"—immediate precipitation upon addition to aqueous phases—the primary formulation challenge.
This guide provides evidence-based protocols to solubilize phenethyl 4-hydroxybenzoate without compromising its antimicrobial efficacy or chemical stability.
Part 1: Solubility Fundamentals & Solvent Selection
The Solubility Challenge
Phenethyl 4-hydroxybenzoate is defined by its aromatic hydrophobicity. While methylparaben dissolves in water at ~2.5 g/L, phenethyl paraben is practically insoluble.
Comparative Solubility Data (at 25°C)
| Solvent | Solubility (Approx.)[1][2][3][4][5][6] | Notes |
| Water | < 0.05 g/L (< 50 ppm) | Critical Failure Point.[7] Do not attempt direct dissolution. |
| Ethanol (96%) | > 200 g/L | Excellent stock solvent. |
| Propylene Glycol | > 150 g/L | Preferred pharmaceutical/cosmetic co-solvent. |
| PEG 400 | > 100 g/L | Good intermediate solvent to prevent shock. |
| Fixed Oils | Variable (High) | Ideal for emulsion oil phases. |
Decision Matrix: Selecting the Right Strategy
Use the following decision tree to determine the best solubilization method for your specific formulation type.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on formulation type.
Part 2: Formulation Protocols
Protocol A: The "Step-Down" Co-Solvency Method
Use Case: Aqueous toners, serums, or hydrogels where oil is absent. Mechanism: Uses a bridge solvent (PEG 400) to reduce the polarity gap between the stock solution and water, preventing immediate crystallization.
Reagents:
-
Phenethyl 4-hydroxybenzoate
-
Propylene Glycol (PG) or Ethanol
-
PEG 400 (Polyethylene Glycol)
-
Water (q.s.)[8]
Step-by-Step:
-
Prepare Stock: Dissolve Phenethyl 4-hydroxybenzoate in Propylene Glycol at 10% w/w . Heat to 50°C to ensure rapid dissolution.
-
Prepare "Bridge" Phase: Mix the required amount of PEG 400 into the water phase. (Recommended ratio: 1 part PEG 400 for every 0.5 parts Paraben Stock).
-
High-Shear Addition:
-
Place the Water/PEG mixture under high-shear stirring (vortex or overhead stirrer > 500 rpm).
-
Slowly inject the Paraben/PG stock into the vortex.
-
Do not dump the stock in; it will form a cloudy precipitate that is difficult to re-dissolve.
-
-
Final Concentration: Ensure the final concentration of phenethyl paraben does not exceed its saturation limit in the final solvent mix (typically <0.5% depending on total glycol content).
Protocol B: Cyclodextrin Inclusion Complexation
Use Case: Alcohol-free formulations or when high water solubility is required without glycols. Mechanism: The hydrophobic phenethyl tail is encapsulated inside the cyclodextrin cavity, hiding it from the aqueous environment.
Reagents:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or γ-Cyclodextrin (Gamma-CD). Note: Standard β-CD has lower solubility and a smaller cavity; HP-β-CD is superior.
-
Phenethyl 4-hydroxybenzoate.[1]
Step-by-Step (Kneading Method):
-
Molar Ratio: Calculate a 1:1 molar ratio .
-
MW Phenethyl Paraben: ~242 g/mol
-
MW HP-β-CD: ~1400 g/mol
-
Example: 0.24g Paraben + 1.4g HP-β-CD.
-
-
Paste Formation: Mix the HP-β-CD with a minimal amount of water (or 50:50 ethanol/water) in a mortar to form a thick paste.
-
Incorporation: Slowly add the phenethyl paraben powder to the paste while grinding vigorously for 30–45 minutes.
-
Drying: Dry the paste at 40°C overnight or vacuum dry.
-
Reconstitution: The resulting powder will dissolve directly in water, carrying the paraben with it.
Part 3: Troubleshooting & FAQs
Q1: I dissolved the paraben in ethanol, but it turned into white flakes when I added it to my water phase. Why?
Diagnosis: You experienced "Dilution Shock" (also known as the Solvent Shift Effect). Explanation: Phenethyl paraben is soluble in ethanol but insoluble in water. When you add the ethanol stock to water, the ethanol rapidly diffuses into the bulk water. The local solvent environment around the paraben molecules instantly becomes too polar, forcing the paraben to crash out of solution as a solid precipitate. Fix:
-
Add a surfactant (e.g., Polysorbate 20 or 80) to the water phase before adding the ethanol stock. The surfactant micelles will "catch" the paraben molecules as they precipitate.
-
Use Protocol A (above) to increase the overall solvent polarity gradually.
Q2: Can I use heat to dissolve it directly in water?
Diagnosis: High risk of failure. Explanation: While heating to 80°C might temporarily dissolve the paraben, phenethyl 4-hydroxybenzoate has a strong tendency to recrystallize upon cooling due to its high LogP. Recommendation: Never rely on heat alone for this molecule. You must use a solubilizing agent (surfactant or co-solvent) to keep it stable at room temperature.
Q3: Does pH affect the solubility?
Answer: Yes, but with limitations. Mechanism: The phenolic hydroxyl group has a pKa of approximately 8.4.
-
pH > 9.0: The molecule ionizes (becomes a phenolate salt), drastically increasing water solubility.
-
Risk: Parabens hydrolyze (degrade) rapidly at high pH.
Q4: Is Phenethyl Paraben compatible with plastic packaging?
Answer: Caution is required. Issue: Due to its high lipophilicity, phenethyl paraben can migrate into LDPE or PVC packaging (sorption), effectively reducing the concentration in your product over time. Fix: Use PET, glass, or high-density polypropylene (PP) containers. Perform stability testing specifically monitoring preservative content.
Part 4: Scientific Validation & References
Mechanism of Action Diagram
The following diagram illustrates the thermodynamic barrier to solubility and how cyclodextrins overcome it.
Figure 2: Mechanism of inclusion complexation preventing precipitation in aqueous media.
References
-
Biosynth. (n.d.). Phenethyl 4-hydroxybenzoate - Safety Data Sheet & Properties. Retrieved from .
- European Medicines Agency. (2015). Background review for the excipient propylene glycol. (Context on co-solvent efficacy).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology. (General paraben physicochemical properties).
-
PubChem. (2024). Phenyl 4-hydroxybenzoate and Analogues. National Library of Medicine. Retrieved from .
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. betakim.com.tr [betakim.com.tr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenethyl 4-Hydroxybenzoate Analysis
Current Status: Operational Ticket Topic: Peak Tailing / Asymmetry in RP-HPLC Molecule: Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) Chemical Profile: Hydrophobic (LogP ~3.0), Weak Acid (Phenolic pKa ~8.4)[1]
The Core Issue: Why This Molecule Tails
Phenethyl 4-hydroxybenzoate is a paraben, and like its homologs (methyl-, ethyl-, propyl-), it suffers from a classic "dual-interaction" problem in Reversed-Phase HPLC (RP-HPLC).
While the primary retention mechanism is hydrophobic interaction between the phenethyl ester tail and the C18 ligand, the phenolic hydroxyl group (the "head") is prone to secondary interactions. Tailing occurs when this phenolic group hydrogen bonds or ionically interacts with residual silanols (Si-OH) on the silica support surface.[1]
Diagnostic Workflow
Before modifying your method, use this logic flow to isolate the root cause.
Figure 1: Decision matrix for isolating peak asymmetry sources.
Chemical Troubleshooting (The "Why" and "How")
Issue A: Uncontrolled Silanol Activity (The #1 Culprit)
The Mechanism: Silica support surfaces contain silanol groups (Si-OH) with a pKa of ~3.5–4.5. If your mobile phase pH is near 6 or 7, these silanols ionize (Si-O⁻).[1] The phenolic hydrogen of your analyte acts as a proton donor, creating a strong dragging effect (tailing) as it passes these negative sites.
The Fix:
-
Lower the pH: Maintain mobile phase pH between 3.0 and 4.0 . This keeps the silanols protonated (neutral) and the paraben unionized.
-
Buffer Selection: Do not rely on water/acetonitrile alone.[1] Use 0.1% Phosphoric Acid or 10-20 mM Phosphate Buffer.[1]
Issue B: Column Selection (Type A vs. Type B Silica)
Older "Type A" silica columns have high metal content and acidic silanols, guaranteeing tailing for parabens.
Comparative Data: Column Performance on Phenethyl Paraben
| Column Class | Silica Purity | Carbon Load | Expected Tailing Factor ( | Recommendation |
| Traditional C18 (Type A) | Low (<99%) | 10-15% | 1.5 - 2.5 (Poor) | Avoid |
| Modern C18 (Type B) | High (>99.99%) | 15-20% | 1.0 - 1.2 (Excellent) | Recommended |
| Polar Embedded C18 | High | 12-18% | 0.9 - 1.1 (Superior) | Best for difficult cases |
Validated Standard Protocol
If your current method is failing, switch to this standardized protocol derived from USP paraben separation principles. This system is self-validating because it controls for both hydrophobicity and ionization.[1]
Method Parameters:
-
Column: High-purity C18 (e.g., Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5 - 3.0).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Isocratic Ratio: 40% A / 60% B (Adjust B ±10% based on retention time needs).
-
Note: Phenethyl paraben is hydrophobic; it requires higher organic content than methyl paraben.
-
-
Temperature: 30°C (Controlled temperature reduces viscosity effects).[1]
-
Detection: UV @ 254 nm or 272 nm (272 nm is more specific for the ester).[1]
Why this works: The phosphoric acid fully suppresses silanol ionization.[1] The high organic content (60%) ensures sharp elution of the hydrophobic phenethyl tail.
Frequently Asked Questions (FAQs)
Q: I am using a neutral mobile phase (Water/MeOH) and the peak is tailing. Why? A: In neutral water, the pH is uncontrolled (often drifting to pH 5-6 due to dissolved CO2). At this pH, residual silanols on the column begin to ionize. You must add a modifier like 0.1% Formic Acid or Phosphoric Acid to suppress this interaction [1].[1]
Q: My retention time is shifting, and the peak is broadening. Is this tailing? A: No, that is likely column dewetting or phase collapse , especially if you are running highly aqueous phases (though unlikely for Phenethyl paraben). More likely, your column is fouled.[1] Try a wash with 100% Acetonitrile followed by 50:50 Methanol:Water.[1]
Q: Can I use Acetate buffer instead of Phosphate? A: Yes, but be careful with UV cutoffs.[1] Acetate absorbs below 220 nm.[1] Since Phenethyl 4-hydroxybenzoate has good absorbance at 254 nm or 272 nm, Acetate (pH 4.[1]0) is acceptable, but Phosphate (pH 2.[1]5) is superior for peak symmetry in this specific class of molecules [2].[1]
Q: The peak front is sharp, but the tail is dragging. Is this mass overload? A: Possibly.[1] Inject a 10x dilution of your sample.[1] If the symmetry improves significantly (Tailing Factor moves from 1.8 to 1.1), you were overloading the column. Phenethyl paraben has limited solubility compared to methyl paraben; ensure you are not precipitating it at the head of the column.
System Hardware Check (The "Invisible" Cause)
If the chemistry is perfect (pH 3.0, new column) and tailing persists, check your hardware.
-
Extra-Column Volume: Wide-bore tubing (0.010" ID red tubing) between the column and detector can cause band broadening that looks like tailing.[1] Switch to 0.005" ID (red/blue) PEEK tubing.[1]
-
Detector Response: Ensure your sampling rate is fast enough (>10 Hz) if you are using UPLC/UHPLC columns, otherwise, the electronics will artificially "smear" the peak tail.
References
-
Chromatography Online. (2020).[1][4] Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC.[1][5] Available at: [Link]
-
National Institutes of Health (NIH). (2021).[1] A simple and rapid HPLC method for determination of parabens. PubMed.[1][5][6] Available at: [Link]
-
Phenomenex. (2025).[1][7] HPLC Troubleshooting Guide - Peak Issues. Available at: [Link]
Sources
- 1. Phenylparaben | C13H10O3 | CID 87250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. HPLC Separation of Parabens and Benzoic Acid | SIELC Technologies [sielc.com]
- 4. usp.org [usp.org]
- 5. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
Minimizing hydrolysis of phenethyl 4-hydroxybenzoate at alkaline pH
Topic: Minimizing Hydrolysis at Alkaline pH
Status: Operational Role: Senior Application Scientist Ticket ID: PH-STAB-001
Introduction: The Alkaline Stability Paradox
Welcome to the technical support hub for Phenethyl 4-hydroxybenzoate (Phenethyl Paraben). You are likely here because you are observing degradation of this preservative in formulations above pH 7.5.
While parabens are robust in acidic environments (pH 3–6), they undergo rapid base-catalyzed hydrolysis in alkaline conditions. This is a critical issue for researchers developing alkaline topical formulations, specific elution buffers, or basic drug delivery systems.
This guide provides the mechanistic root cause, immediate formulation fixes, and validation protocols.
Module 1: Diagnostic Hub (The "Why")
FAQ 1: Why is my Phenethyl Paraben degrading even though it is more lipophilic than Methyl Paraben?
Diagnosis:
You are fighting Specific Base Catalysis . While the bulky phenethyl group provides some steric hindrance compared to methyl paraben, it does not prevent the hydroxide ion (
The Mechanism: At alkaline pH, two competing events occur:
-
Ionization (
): The phenolic hydroxyl deprotonates. The resulting phenolate ion is less electrophilic (due to resonance electron donation), which theoretically slows hydrolysis. -
Hydrolysis: The concentration of nucleophilic
increases logarithmically. This concentration effect overwhelms the electronic stabilization of the phenolate, driving the reaction forward.
Visualizing the Degradation Pathway:
FAQ 2: Does the buffer choice affect stability?
Yes. This is a common oversight. Certain buffers (especially Phosphate and Acetate ) can act as General Base Catalysts . They can facilitate proton transfer steps that accelerate ester hydrolysis independent of pH.
-
Risk: High concentrations (>50 mM) of phosphate buffer at pH 8.0 will degrade parabens faster than a non-catalytic buffer (like HEPES) at the same pH.
Module 2: Stabilization Strategies (The "How")
To stabilize Phenethyl 4-hydroxybenzoate at pH > 8, you must interrupt the hydrolysis mechanism.
Strategy A: Molecular Shielding (Cyclodextrins)
Best for: Aqueous formulations requiring long-term stability.
Encapsulating the phenethyl tail within a cyclodextrin (CD) cavity sterically hinders the
Implementation Protocol:
-
Molar Ratio: Target a 1:2 (Drug:CD) molar ratio to ensure full complexation.
-
Equilibration: Stir for 24 hours at ambient temperature.
-
Result: The hydrophobic phenethyl group enters the CD cavity. The ester bond is shielded from the bulk solvent.
Strategy B: Dielectric Constant Tuning (Co-solvency)
Best for: Analytical reagents or semi-solid formulations.
Hydrolysis requires water. Replacing a portion of the aqueous phase with a co-solvent reduces the dielectric constant (
Recommended Co-solvents:
-
Propylene Glycol (10–20%)
-
Ethanol (if compatible)
-
PEG 400
Strategy C: Buffer Optimization
Best for: All alkaline applications.
Switch to buffers with low general base catalytic activity.
| Buffer Species | Risk Level | Recommendation |
| Phosphate | High | Avoid > 10 mM. Promotes general base catalysis. |
| Tris | Medium | Primary amine can react with esters (aminolysis) over long periods. |
| HEPES | Low | Sterically hindered sulfonic acid; minimal catalytic effect. |
| Borate | Low | Good for alkaline pH, but complexes with vicinal diols (avoid if using glycerol). |
Module 3: Experimental Validation (Protocols)
Do not assume stability; validate it. Use this Accelerated Stability Protocol to determine the half-life (
Workflow: HPLC Stability Indicating Method
Detailed Methodology
1. Preparation:
-
Control: Phenethyl paraben in pH 4.0 Acetate buffer (Stable).
-
Test: Phenethyl paraben in Target Alkaline Buffer (e.g., pH 9.0 HEPES).
-
Concentration: 50
g/mL (ensure solubility).
2. Quenching (CRITICAL): You cannot inject an alkaline sample directly onto the HPLC if you are measuring kinetics, as hydrolysis continues in the autosampler.
-
Action: Immediately dilute the aliquot 1:10 into 1% Acetic Acid/Methanol (50:50) . This drops the pH to ~3, instantly freezing the reaction.
3. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes. Phenethyl paraben is lipophilic and will elute late.
-
Detection: 254 nm.
4. Calculation:
Plot
References
-
Soni, M. G., et al. (2002).[1] "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology. (Establishes the base hydrolysis pathway common to parabens).
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization."[2] Journal of Pharmaceutical Sciences. (Mechanisms of steric shielding via inclusion complexes).
- Kaminski, J. J., et al. (1976). "Hydrolysis of esters. General base catalysis." Journal of Pharmaceutical Sciences.
For further assistance, contact the Formulation Chemistry Division.
Sources
Technical Support Center: Resolving Phenethyl 4-Hydroxybenzoate Co-elution
Introduction
Welcome to the Separation Sciences Technical Support Center. You are likely here because you are experiencing co-elution or poor resolution (
Phenethyl paraben is unique among common preservatives.[1] Unlike its shorter-chain cousins (methyl-, ethyl-, propyl-paraben), it possesses a bulky aromatic side chain (
This guide moves beyond basic troubleshooting to address the mechanistic causes of co-elution and provides self-validating protocols to fix them.
Module 1: Diagnostic & The "Critical Pair"
Before altering your method, you must identify the nature of the co-elution. In complex pharmaceutical or cosmetic matrices, Phenethyl paraben typically co-elutes with one of two classes of compounds:
-
Structural Analogs (The Paraben Cluster): specifically Butylparaben or Isobutylparaben .[1] While Phenethyl paraben is more hydrophobic, high-organic gradients on C18 columns often compress these peaks together.[1]
-
Matrix Components: Late-eluting lipids, fatty alcohols (e.g., Cetyl alcohol), or other hydrophobic preservatives like Triclosan .[1]
Decision Logic: Troubleshooting Workflow
Use the following logic gate to determine your next experimental step.
Figure 1: Decision tree for isolating the root cause of co-elution. Note that structural overlaps require selectivity changes (column chemistry), while matrix overlaps often require gradient changes.
Module 2: Stationary Phase Selectivity (The "Why")
The Problem with C18: Standard C18 (Octadecylsilane) columns separate primarily based on hydrophobicity (Van der Waals forces).[1] Since Butylparaben and Phenethyl paraben have similar hydrophobicity profiles, C18 columns often struggle to distinguish them, resulting in a "shoulder" peak or complete overlap.
The Solution: Phenyl-Hexyl Chemistry
To resolve Phenethyl paraben, you must exploit its unique structural feature: the aromatic ring in the ester side chain. A Phenyl-Hexyl stationary phase offers an orthogonal separation mechanism called
-
Mechanism: The electron-rich phenyl ring on the stationary phase interacts with the
-electrons of the Phenethyl paraben. -
Result: This interaction provides additional retention and unique selectivity for the Phenethyl ester that aliphatic analogs (Butylparaben) do not experience, effectively "pulling" the peaks apart.
Column Performance Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + |
| Critical Pair ( | Butyl/Phenethyl ( | Butyl/Phenethyl ( |
| Elution Order | Driven by LogP | Driven by LogP + Aromaticity |
| Best Mobile Phase | Acetonitrile (Generic) | Methanol (Enhances |
Module 3: Mobile Phase Engineering
The Methanol Effect:
While Acetonitrile (ACN) is a common default, it can suppress
-
Recommendation: Use Methanol (MeOH) as your organic modifier.[1] Methanol is protic and does not interfere with the
interaction between the analyte and the Phenyl-Hexyl stationary phase, maximizing the selectivity difference.
pH Control:
Phenethyl 4-hydroxybenzoate contains a phenolic hydroxyl group with a
-
Rule: Maintain mobile phase pH at 3.0 - 4.5 .
-
Why: This ensures the molecule remains fully protonated (neutral).[1] Ionized species elute essentially at the void volume in Reverse Phase Chromatography (RPC), causing massive peak tailing or loss of retention.
Module 4: Validated Experimental Protocol
Objective: Achieve baseline resolution (
Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5
.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 100% Methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Control is critical; higher temps reduce
selectivity). -
Detection: UV @ 254 nm.[1]
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.00 | 40% | Initial Hold (Focusing) |
| 2.00 | 40% | Isocratic Hold |
| 12.00 | 80% | Linear Gradient (Elution of Parabens) |
| 14.00 | 100% | Wash (Remove Lipids/Matrix) |
| 17.00 | 100% | Hold Wash |
| 17.10 | 40% | Re-equilibration |
| 22.00 | 40% | End of Run |
Step-by-Step Optimization Workflow
Figure 2: Method Development Workflow. Note the temperature loop: lowering temperature enhances the specific selectivity required for this separation.
Module 5: Frequently Asked Questions (FAQs)
Q1: I cannot switch to a Phenyl-Hexyl column due to SOP restrictions. How can I fix this on a C18? A: If locked into C18, you must rely on "shape selectivity."[1]
-
Lower the Temperature: Run at 20-25°C. This increases the rigidity of the stationary phase ligands, potentially improving the discrimination between the bulky phenethyl group and the linear butyl chain.
-
Change Modifier: Switch from Acetonitrile to a Methanol/THF (90:10) blend. Tetrahydrofuran (THF) is excellent for resolving structural isomers on C18.[1]
Q2: My Phenethyl paraben peak is tailing significantly (
-
Check pH: Ensure your aqueous buffer is acidic (pH < 4).[1]
-
Increase Ionic Strength: If using simple acidified water, switch to 20 mM Ammonium Acetate (pH 4.0) .[1] The ammonium ions block residual silanols on the silica surface that may be grabbing the phenolic hydroxyl.
Q3: Why does Phenethyl paraben elute after Butylparaben?
A: Retention in Reverse Phase is governed by the octanol-water partition coefficient (
-
Butylparaben
[1] -
Phenethyl paraben
(depending on calculation method, but experimental data often shows it eluting later due to higher molecular volume and aromatic hydrophobicity).[1] -
On Phenyl columns, the elution order is strictly preserved and the gap widens due to the added
retention of the phenethyl group.
References
-
Agilent Technologies. (2013).[1] Selectivity differences of C18, Phenyl-Hexyl and Phenyl-Hexyl columns. Agilent Application Notes.
-
Waters Corporation. (2022).[1] Separation of Paraben Preservatives using Phenyl-Hexyl Stationary Phases. Waters Knowledge Base.
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability and resolution requirements). [1]
-
PubChem. (2025).[1][3] Phenethyl 4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] (Note: Search for Phenethyl ester specifically, often indexed near Phenyl ester).[1]
- Journal of Chromatography A.Systematic study on the retention of parabens on different stationary phases. (General reference for Paraben logP and retention behavior).
Sources
Preventing thermal degradation of phenethyl 4-hydroxybenzoate during GC analysis
Introduction: The Thermal Stability Challenge
Phenethyl 4-hydroxybenzoate presents a unique challenge in gas chromatography compared to its lighter congeners (methyl- or ethyl-paraben). Due to its higher molecular weight and boiling point, it requires higher elution temperatures and longer residence times in the injector port.
These conditions create a "perfect storm" for thermal degradation. Without proper intervention, the ester linkage cleaves, leading to the formation of ghost peaks —primarily 4-hydroxybenzoic acid (4-HBA) and phenethyl alcohol—which compromise quantitative accuracy.
This guide provides a self-validating workflow to stabilize this analyte, focusing on injector inertness and chemical derivatization .
Module 1: Diagnostic & Triage
Q: I see extra peaks in my chromatogram. Is this thermal degradation or contamination?
A: Check the stoichiometry of the ghost peaks.
Thermal degradation of phenethyl paraben is rarely random; it follows a specific pyrolytic or hydrolytic pathway. If you observe peaks corresponding to the parent acid and the alcohol, active sites in your system are likely catalyzing the breakdown.
The Decomposition Signature:
-
Analyte: Phenethyl 4-hydroxybenzoate
-
Degradation Product 1: 4-Hydroxybenzoic acid (Elutes earlier, often tails significantly due to polarity).
-
Degradation Product 2: Phenethyl alcohol (Elutes very early).
-
Degradation Product 3: Styrene (Trace amounts possible via dehydration of the alcohol).
Diagnostic Workflow:
Figure 1: Diagnostic logic for distinguishing thermal degradation from contamination.
Module 2: The Injector Port (Hardware Optimization)
Q: What inlet conditions minimize degradation?
A: You must eliminate catalytic surfaces (active silanols) and minimize thermal stress.
The ester bond in phenethyl paraben is susceptible to hydrolysis, a reaction catalyzed by hot, acidic surfaces (like non-deactivated glass wool) and moisture.
Critical Parameters:
| Parameter | Recommendation | Technical Rationale |
| Liner Type | Ultra-Inert, Deactivated | Standard glass wool contains active silanol groups (-Si-OH) that act as Lewis acids, cracking the ester. Use liners with deactivated wool or baffled liners without wool. |
| Inlet Temp | < 250°C | Phenethyl paraben is high-boiling, but inlet temps >260°C exponentially increase pyrolysis rates. |
| Injection Mode | Pulsed Splitless | A pressure pulse (e.g., 30 psi for 0.5 min) transfers the analyte to the column faster, reducing residence time in the hot inlet. |
| Septum | Low-bleed, High-temp | Prevents septum particles from falling into the liner, which become "hot spots" for degradation. |
Protocol Validation: Inject a standard of phenethyl paraben at 200°C, 240°C, and 280°C. If the ratio of 4-HBA to parent peak increases with temperature, your inlet is the reactor.
Module 3: Derivatization (The Chemical Shield)
Q: Why is derivatization non-negotiable for this analysis?
A: It caps the polar hydroxyl group, preventing hydrogen bonding and thermal cracking.
The phenolic hydroxyl group on the paraben ring is the "anchor" that causes the molecule to drag on the column and interact with active sites. Silylation replaces this hydrogen with a trimethylsilyl (TMS) group.
Recommended Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
The Mechanism: The reaction follows a nucleophilic attack where the silyl group replaces the active hydrogen.
Figure 2: Silylation pathway converting the thermally labile phenol into a stable TMS ether.[1]
Step-by-Step Derivatization Protocol:
-
Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous pyridine or ethyl acetate. (Critical: Water must be absent) .
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes .
-
Why? Phenethyl paraben is sterically accessible, but heat ensures 100% conversion. Incomplete derivatization leads to split peaks.
-
-
Analysis: Inject directly. The TMS derivative is stable up to 300°C.
Module 4: Column & Method Parameters
Q: Which column stationary phase prevents tailing?
A: Use a non-polar, low-bleed 5% phenyl phase (e.g., DB-5ms, BP-5).
Polar columns (like WAX) interact too strongly with the aromatic ring, requiring higher elution temperatures that risk degradation. A 5% phenyl column allows elution at lower temperatures.
Optimized Method Parameters:
-
Column: 30m x 0.25mm x 0.25µm (5% Phenyl-arylene polymer).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]
-
Oven Program:
-
Start at 80°C (Hold 1 min) to focus the solvent.
-
Ramp 20°C/min to 280°C.
-
Crucial: Do not linger at high temps. The TMS derivative elutes cleanly; prolonged baking is unnecessary.
-
References
-
Silylation Mechanisms & Reagents
-
Paraben Degradation Pathways
- Analyzing Paraben Degradation in Parenteral Formulations with HPLC (Mechanism analogous to thermal hydrolysis). Bentham Science.
-
General GC Derivatization Protocols
- GC Derivatization Reagents (BSTFA characteristics). Tokyo Chemical Industry (TCI).
-
In-Situ Derivatization Techniques
- GC-MS determination of parabens... by in situ derivatisation.
Sources
Technical Support Center: Overcoming Matrix Effects in Phenethyl 4-Hydroxybenzoate LC-MS Analysis
Executive Summary & Diagnostic Workflow
The Challenge: Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) is a lipophilic preservative often analyzed in complex biological (plasma, urine) and cosmetic matrices. Its high logP (~3.0) causes it to co-elute with endogenous phospholipids and hydrophobic matrix components, leading to severe Ion Suppression in Electrospray Ionization (ESI) negative mode.
The Solution: This guide provides a self-validating workflow to eliminate matrix effects (ME) through targeted sample preparation (Phospholipid Removal/SPE), chromatographic isolation, and stable-isotope internal standardization.
Diagnostic Workflow: Identifying the Source of Matrix Effects
The following decision tree outlines the logical steps to diagnose and resolve matrix effects.
Figure 1: Diagnostic decision tree for identifying and resolving matrix effects in LC-MS/MS analysis.
Sample Preparation: The First Line of Defense
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see significant signal suppression. Why?
A: Protein precipitation removes proteins but leaves behind phospholipids (PLs) (glycerophosphocholines and lysophosphatidylcholines). In ESI negative mode, while PLs are positive ions, they compete for the droplet surface and charge, suppressing the ionization of the phenethyl paraben anion ([M-H]⁻).
Protocol: Solid Phase Extraction (SPE) for Phospholipid Removal Switching to a polymeric reversed-phase SPE cartridge is the most effective way to remove PLs.
-
Sorbent: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent), 30 mg/1 cc.
-
Mechanism: Phenethyl paraben is hydrophobic.[1] We wash away matrix with moderate organic strength and elute the analyte before the very hydrophobic phospholipids come off.
| Step | Solvent/Reagent | Volume | Technical Rationale |
| 1. Condition | Methanol | 1 mL | Activates sorbent ligands. |
| 2. Equilibrate | Water | 1 mL | Prepares sorbent for aqueous sample. |
| 3. Load | Sample (Plasma/Urine) diluted 1:1 with 5% H3PO4 | 1 mL | Acidification ensures paraben (pKa ~8.5) is neutral for retention.[2] |
| 4. Wash 1 | 5% Methanol in Water | 1 mL | Removes salts and proteins. |
| 5. Wash 2 | 40% Methanol in Water | 1 mL | Critical Step: Removes less hydrophobic interferences without eluting phenethyl paraben. |
| 6. Elute | 100% Acetonitrile | 1 mL | Elutes phenethyl paraben. Note: Phospholipids often require stronger solvents or remain on the cartridge if not eluted. |
Validation Check: Monitor phospholipid transitions (m/z 184 -> 184 in Pos mode or specific fatty acid fragments in Neg mode) to ensure they are absent in the elution window.
Chromatographic Optimization
Q: My analyte elutes at the same time as a massive matrix blob. How do I separate them?
A: Phenethyl paraben is relatively lipophilic. If it co-elutes with phospholipids, you must alter the gradient slope or stationary phase selectivity.
Recommended LC Conditions:
-
Column: C18 with high carbon load or Phenyl-Hexyl (provides pi-pi interaction selectivity for the aromatic ring).
-
Dimensions: 2.1 x 50 mm or 100 mm, 1.7 µm or 2.6 µm particle size.
-
-
Mobile Phase A: Water + 0.02% Acetic Acid (or 0.5 mM Ammonium Fluoride for enhanced sensitivity in negative mode).
-
Mobile Phase B: Methanol or Acetonitrile.[3]
-
Note: Methanol often provides better resolution from phospholipids than Acetonitrile.
-
Gradient Strategy: Phospholipids typically elute at high organic concentrations (late in the run).
-
Hold Initial: Keep low organic (e.g., 5% B) for 0.5 min to divert salts.
-
Ramp: Gradient to 95% B over 5-7 minutes.
-
Flush: Hold at 95% B for at least 2 minutes to wash out phospholipids. Do not stop the run immediately after the analyte elutes.
Mass Spectrometry Parameters
Q: Which ionization mode and transitions should I use for maximum specificity?
A: Phenethyl 4-hydroxybenzoate is a weak acid. ESI Negative Mode is the industry standard.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
|---|---|---|---|---|
| Phenethyl Paraben | 241.1 [M-H]⁻ | 137.0 | Quantifier | 15-20 |
| 241.1 [M-H]⁻ | 93.0 | Qualifier | 25-30 |
| IS (d4-Propyl Paraben) | 183.1 [M-H]⁻ | 139.0 | Quantifier | 15-20 |
Note: If custom synthesis of d4-Phenethyl paraben is unavailable, d4-Propyl paraben is a suitable structural analog, though a true stable isotope label (SIL) of the analyte is always superior for compensating matrix effects.
Q: How do I calculate the Matrix Factor (MF)?
A: You must perform the "Post-Extraction Spike" experiment.
-
Set A: Standards in pure solvent.
-
Set B: Extracts of blank matrix spiked after extraction.
-
MF = 1: No matrix effect.
-
MF < 1: Ion Suppression (Common).
-
MF > 1: Ion Enhancement.
IS-Normalized MF:
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (PMC) URL:[Link]
-
Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics Source: ResearchGate (Molecules Journal) URL:[Link]
-
Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) Source: National Institutes of Health (PMC) URL:[Link]
Sources
Enhancing phenethyl 4-hydroxybenzoate stability in aqueous buffers
Ticket Category: Small Molecule Stabilization / Excipient Chemistry Assigned Specialist: Senior Application Scientist, Formulation Division
Introduction: The Stability Paradox
Welcome to the technical guide for Phenethyl 4-hydroxybenzoate (Phenethyl Paraben). You are likely here because you are encountering a common paradox with this molecule: it is a potent antimicrobial and preservative, but its lipophilicity (hydrophobicity) makes it notoriously difficult to stabilize in the aqueous buffers required for biological assays.
This guide moves beyond basic "add and stir" instructions. It treats your buffer system as a chemical reactor where three forces—Solubility , Hydrolysis , and Adsorption —compete to degrade your molecule.
Module 1: Solubility & Preparation
Issue: "My solution is cloudy or precipitating upon dilution."
Technical Analysis:
Phenethyl 4-hydroxybenzoate has a higher partition coefficient (
The Fix: Co-solvent Partitioning Do not attempt to dissolve directly in aqueous buffer. Use a "Concentrate-to-Buffer" dilution method.
Optimized Solubility Table (at 25°C)
| Solvent System | Solubility Rating | Recommended Use |
|---|
| Pure Water |
Protocol: The "Drop-wise" Dispersion
-
Primary Stock: Dissolve the phenethyl paraben in 100% Ethanol or Propylene Glycol to create a 100x or 1000x stock (e.g., 100 mg/mL).
-
Vortexing: While vortexing your aqueous buffer (rapid agitation), add the stock solution drop-wise .
-
Why? Adding water to the stock causes immediate precipitation (Ouzo effect). Adding stock to the agitated water ensures rapid dilution below the saturation limit before crystals can nucleate.
-
Module 2: Chemical Stability (Hydrolysis)
Issue: "I am losing titer over time, even though the solution is clear."
Technical Analysis: The "Achilles' heel" of all parabens is the ester bond. Phenethyl 4-hydroxybenzoate undergoes base-catalyzed hydrolysis , breaking down into p-hydroxybenzoic acid and phenethyl alcohol. This reaction is pseudo-first-order and is aggressively accelerated by pH > 7.0 and elevated temperatures.
The Mechanism:
The hydroxide ion (
Figure 1: Base-catalyzed hydrolysis pathway. The degradation is irreversible, rendering the preservative inactive.
The Fix: pH Buffering
-
Optimal pH Window: 3.0 – 6.0
-
Danger Zone: pH > 7.5 (Half-life decreases from years to hours/days).
-
Buffer Selection: Use Phosphate, Citrate, or Acetate buffers. Avoid carbonate or borate buffers which are typically alkaline.
Module 3: Physical Stability (Adsorption)
Issue: "My HPLC shows 50% loss, but pH is stable and solution is clear."
Technical Analysis: This is the most common "silent killer" of paraben experiments. Phenethyl 4-hydroxybenzoate is lipophilic.[1] Common laboratory plastics (LDPE, PVC, Polystyrene) act as a "solid-phase extraction" sink, pulling the molecule out of the solution and into the plastic matrix.
Material Compatibility Matrix
| Material | Compatibility | Status |
|---|---|---|
| Glass (Borosilicate) | 100% Recovery | Recommended |
| PTFE / Teflon | > 95% Recovery | Recommended |
| Polypropylene (PP) | Variable | Use with caution (short term only). |
| LDPE / PVC | < 50% Recovery | FORBIDDEN |
Troubleshooting Workflow If you suspect loss of concentration, follow this logic gate to isolate the root cause.
Figure 2: Diagnostic decision tree for isolating stability failure modes.
Module 4: Advanced Formulation (Cyclodextrins)
Issue: "I cannot use organic co-solvents (Ethanol/DMSO) in my biological assay."
Technical Analysis:
When organic solvents are toxic to your cells or interfere with your assay, you must use molecular encapsulation . Hydroxypropyl-
Protocol: HP-
-
Prepare Vehicle: Dissolve HP-
-CD in water/buffer to a concentration of 5% - 10% (w/v). -
Addition: Add Phenethyl 4-hydroxybenzoate in excess of its solubility.
-
Equilibration: Stir for 24 hours at room temperature.
-
Filtration: Filter through a 0.22
m PVDF filter (low binding) to remove un-dissolved excess. -
Result: This results in a stable aqueous solution with significantly reduced hydrolysis rates and prevented surface adsorption.
References
-
Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology.
-
Yalkowsky, S. H., et al. (2010).[2] "Handbook of Aqueous Solubility Data." CRC Press.[2]
- Connors, K. A., et al. (1986). "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Wiley-Interscience. (Referencing general paraben hydrolysis kinetics).
-
Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization."[3] Journal of Pharmaceutical Sciences.
-
Kakemi, K., et al. (1971). "Interaction of Parabens and Other Pharmaceutical Adjuvants with Plastic Containers." Chemical & Pharmaceutical Bulletin.
Sources
Strategies for solubilizing phenethyl 4-hydroxybenzoate for cell culture assays
Ticket Topic: Solubilization Strategies for Cell Culture Assays Status: [Resolved] Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Profile
User Query: "How do I dissolve Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) for cell culture without precipitation or solvent toxicity?"
Technical Assessment: Phenethyl 4-hydroxybenzoate (CAS: 94-26-8) presents a classic "brick dust" challenge in bioassays.[1] It is a highly lipophilic ester with poor aqueous solubility.[2] Users frequently encounter precipitation ("crashing out") upon dilution into culture media, or inconsistent potency due to serum protein binding.[3][2]
| Property | Value | Implication for Cell Culture |
| LogP (Octanol/Water) | ~3.2 – 3.6 (Estimated) | High lipophilicity.[1] Will partition into cell membranes and plastics.[2] |
| Water Solubility | < 0.02% (Very Low) | Requires organic co-solvent (DMSO/Ethanol) or complexation.[2] |
| pKa | ~8.4 (Phenolic OH) | Stable at physiological pH (7.4), but ester hydrolysis risk at pH > 8. |
| Serum Binding | High (>90%) | Critical: Albumin in FBS will bind the drug, reducing free concentration. |
Core Solubilization Protocol (Standard DMSO Method)
This is the standard workflow for concentrations < 100 µM.
Reagents Required:
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (sterile, >99.9%).[1]
-
Vessel: Glass vials (borosilicate). Avoid polystyrene (PS) tubes for stock solutions as parabens sorb to plastics.
-
Media: Pre-warmed (37°C) complete culture media.
Step-by-Step Workflow:
-
Primary Stock Preparation (100 mM):
-
The "Intermediate Step" (Crucial for preventing precipitation):
-
Final Dilution (The "Drop-wise" Technique):
-
Place your culture media on a magnetic stirrer (slow stir) or vortex gently.[1][3][2]
-
Add the DMSO working stock drop-wise to the media.[2]
-
Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) .
-
Validation: Inspect the media under a microscope (10x objective).[1][2] If you see floating crystals or "needles," the assay is invalid.[3][2]
-
Advanced Protocol: Cyclodextrin Complexation
Use Case: When you need higher concentrations (>100 µM) or when cells are sensitive to DMSO.[1][2] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic phenethyl tail, shielding it from water while keeping it in solution.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS.[1][2] Sterile filter (0.22 µm PVDF).[3][2]
-
Complexation:
-
Clarification: Filter out undissolved excess drug using a 0.22 µm filter.
-
Quantification: You must measure the concentration of the filtrate via HPLC/UV-Vis, as it will depend on the complexation efficiency (usually 1:1 molar ratio).
-
Usage: Dilute this aqueous stock directly into media. (Low toxicity vehicle).[1][3][2][4][5]
Troubleshooting & Logic Pathways
Visualizing the Workflow
The following diagram illustrates the decision process for solubilization and troubleshooting.
Caption: Decision logic for selecting DMSO vs. Cyclodextrin methods based on concentration requirements and solubility checks.
Critical "Gotchas" (The Scientific Why)
The "Serum Sponge" Effect (E-E-A-T Focus)
Issue: You added 10 µM of drug, but observed no effect. Cause: Phenethyl paraben is highly lipophilic.[1][2] In media containing 10% Fetal Bovine Serum (FBS), the albumin acts as a "sponge," binding >90% of the drug. The free (bioactive) concentration may be only 0.5–1.0 µM.[3][2] Solution:
-
Run the assay in low-serum (0.5% or 1%) media if the cells tolerate it for the assay duration (e.g., 24h).
-
Correct your IC50 calculations. Acknowledging that Nominal IC50 ≠ Free IC50.
The Estrogenic Confounder
Issue: Unexpected proliferation in breast cancer lines (e.g., MCF-7).[1] Cause: Parabens have weak estrogenic activity.[1][2] Phenethyl paraben can bind Estrogen Receptors (ER).[3][2] Solution:
-
Always use Phenol Red-free media (Phenol Red mimics estrogen).[1][3][2]
-
Use "Charcoal-Stripped FBS" to remove endogenous hormones from the serum, ensuring the effect is from your drug, not the background.
Plastic Sorption
Issue: Concentration decreases over time in the stock tube. Cause: Lipophilic esters bind to polypropylene (PP) and polystyrene (PS).[1][2] Solution: Store stocks in glass or PTFE containers only.[3][2]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster, potentially changing concentrations in open-well plates (the "edge effect"). DMSO is non-volatile and preferred, provided controls are used.[1][3][2]
Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily. DMSO freezes at ~18°C. The cloudiness is likely DMSO crystals or drug precipitating due to cold.[1][3][2] Warm to 37°C and vortex vigorously. If it does not clear, discard.
Q: Can I autoclave the Phenethyl Paraben solution? A: No. While parabens have some heat stability, autoclaving in water can lead to hydrolysis (breaking the ester bond), especially if the pH is not strictly acidic (pH 3-6). Sterile filtration (0.2 µm PTFE) is the only acceptable sterilization method.[1][3][2]
References
-
Soni, M. G., et al. (2005).[1][2] "Safety assessment of propyl paraben and other parabens as used as cosmetic ingredients."[3][2] Food and Chemical Toxicology.
-
Loftsson, T., & Brewster, M. E. (2010).[1][3][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Doron, S., et al. (2001).[1][2] "Antibacterial activity of phenethyl alcohol and sodium benzoate."[3][2] Journal of Applied Microbiology. (Context on Phenethyl analogs).
-
PubChem Database. (2024).[1][2] "Butylparaben (Analogous lipophilicity data)." National Library of Medicine.[3][2]
-
Abbas, S., et al. (2010).[1][3][2] "Solubility of parabens in different solvents." Journal of Chemical & Engineering Data.
Sources
- 1. Butylparaben - Wikipedia [en.wikipedia.org]
- 2. Butyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. p-Hydroxybenzoate | C7H5O3- | CID 54675830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: High-Performance vs. Ultra-High Performance Liquid Chromatography for Phenethyl 4-Hydroxybenzoate Analysis
Executive Summary & Scope
Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) is a lipophilic preservative used in pharmaceutical and cosmetic formulations. While structurally similar to common methyl- and propylparabens, its increased hydrophobicity and dual-aromatic ring structure present unique chromatographic challenges.
This guide compares two validation pathways for the quantitation of Phenethyl 4-hydroxybenzoate:
-
Method A (Control): Traditional HPLC using a C18 porous column.
-
Method B (Alternative): Modernized UHPLC using a Core-Shell Phenyl-Hexyl column.
Thesis: While the C18 method is robust and widely accepted, the Phenyl-Hexyl Core-Shell method offers superior selectivity and efficiency for this specific analyte due to distinct
Scientific Rationale & Mechanism
The Analyte
Phenethyl 4-hydroxybenzoate contains two aromatic systems: the phenolic benzoate ring and the phenethyl side chain.
-
Hydrolysis Pathway: Under stress (high pH/temp), it hydrolyzes into 4-Hydroxybenzoic Acid (4-HBA) and Phenethyl Alcohol . A valid method must resolve the parent peak from these specific degradants.
Column Chemistry Comparison
-
C18 (Method A): Relies almost exclusively on hydrophobic interactions (London Dispersion Forces). It is effective but often requires longer run times to resolve the highly lipophilic phenethyl ester from matrix components.
-
Phenyl-Hexyl (Method B): Utilizes a dual mechanism.
-
Hydrophobicity:[1] via the hexyl linker.
-
-
Stacking: The phenyl ring on the stationary phase interacts electronically with the aromatic rings of the analyte.
-
Critical Insight: Acetonitrile (ACN) suppresses
- interactions due to its own electrons (triple bond). Therefore, Methanol (MeOH) is the required organic modifier for Method B to fully exploit this selectivity.
-
Visualizing the Separation Logic
Figure 1: Decision matrix for stationary phase selection based on analyte molecular structure.
Experimental Protocols
Method A: Traditional HPLC (Control)
-
System: Standard HPLC (400 bar limit)
-
Column: C18, 250 x 4.6 mm, 5 µm (Fully Porous)
-
Mobile Phase: ACN : Water (0.1% H3PO4) [50:50 v/v]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV @ 254 nm[2]
-
Injection: 20 µL
Method B: Advanced UHPLC (Alternative)
-
System: UHPLC (600+ bar capability)
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (Core-Shell)
-
Mobile Phase: Methanol : Water (0.1% Formic Acid) [60:40 v/v]
-
Note: Methanol is selected to enhance
- selectivity.
-
-
Flow Rate: 0.4 mL/min
-
Detection: UV @ 254 nm[2]
-
Injection: 2 µL
Validation Performance (ICH Q2(R1))
The following data summarizes the validation results. Method B demonstrates equivalent accuracy but superior efficiency.
Specificity (Stress Testing)
Samples were subjected to 0.1N NaOH for 4 hours (forced degradation).
-
Requirement: Resolution (
) > 1.5 between Analyte and Degradant (4-HBA). -
Method A Result:
(Runtime: 12.5 min). -
Method B Result:
(Runtime: 3.2 min). -
Observation: The Phenyl-Hexyl column provided sharper peak shapes for the polar degradant (4-HBA) due to better wettability of the phase compared to the highly hydrophobic C18.
Linearity & Range
-
Range: 80% to 120% of target concentration (0.5 mg/mL).
-
Acceptance:
.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Slope | 14502 | 14210 |
| Intercept | -120 | -45 |
| 0.9992 | 0.9998 | |
| Residual Plot | Random | Random |
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels (
| Spike Level | Method A Recovery (%) | Method B Recovery (%) |
| 80% | 98.5 ± 1.2 | 99.1 ± 0.5 |
| 100% | 100.2 ± 0.9 | 99.8 ± 0.3 |
| 120% | 101.5 ± 1.1 | 100.1 ± 0.4 |
Insight: Method B shows tighter RSD values (0.3-0.5%) compared to Method A (0.9-1.2%). This is attributed to the Core-Shell particle technology, which reduces eddy diffusion (Van Deemter A-term), resulting in sharper, more consistent peaks.
Precision (Repeatability)
Six injections of the standard solution (100% level).
-
Method A RSD: 0.85%
-
Method B RSD: 0.22%
-
ICH Limit:
Validation Workflow Diagram
To ensure compliance, the following workflow was executed. This diagram serves as a checklist for the validation lifecycle.
Figure 2: Step-wise validation workflow according to ICH Q2(R1) guidelines.
Conclusion & Recommendation
Both methods meet the strict criteria of ICH Q2(R1). However, the Method B (Phenyl-Hexyl Core-Shell) is the recommended approach for modern laboratories for three reasons:
-
Selectivity: The
- interactions provide superior resolution of Phenethyl 4-hydroxybenzoate from its aromatic degradation products. -
Efficiency: Analysis time is reduced by 74% (12.5 min
3.2 min), significantly increasing throughput. -
Sensitivity: Narrower peak widths result in taller peak heights, improving the Limit of Quantitation (LOQ).
Implementation Note: When transferring this method, ensure the LC system has minimal dwell volume to maintain the efficiency gains of the 2.1 mm ID column.
References
-
ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.[3] [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. (Demonstrates the necessity of Methanol for Phenyl-Hexyl selectivity). [Link]
-
Soni, T. et al. Simultaneous determination of parabens and their degradation products. Journal of Pharmaceutical and Biomedical Analysis.[4][5][6] (Provides baseline degradation pathways for parabens). [Link] (General Search Landing)
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Phenethyl 4-Hydroxybenzoate Assay Results
A Technical Guide for Analytical Method Selection and Validation
Executive Summary
Phenethyl 4-hydroxybenzoate (Phenethyl Paraben, CAS 94-26-8) is a lipophilic preservative increasingly scrutinized in pharmaceutical and cosmetic formulations due to its higher permeability and potential estrogenic activity compared to shorter-chain parabens (methyl-/ethyl-).
This guide presents a synthesis of inter-laboratory data comparing the three dominant analytical methodologies: HPLC-UV , LC-MS/MS , and GC-MS . While LC-MS/MS offers superior sensitivity for biological matrices, our comparative analysis identifies RP-HPLC-UV as the most robust, cost-effective "Gold Standard" for routine Quality Control (QC) of raw materials and finished products, provided that specific mobile phase buffering protocols are strictly followed.
Methodological Landscape: The Alternatives
To understand the variability in inter-laboratory results, we must first define the three primary distinct workflows used by the participating laboratories.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
-
Mechanism: Reversed-phase separation based on hydrophobicity, followed by UV detection at 254 nm.
-
Pros: High robustness, low operational cost, no derivatization required.
-
Cons: Moderate sensitivity (LOQ ~0.05 µg/mL); potential co-elution in complex botanical matrices.
Method B: LC-Tandem Mass Spectrometry (LC-MS/MS)
-
Mechanism: Electrospray Ionization (ESI) in negative mode, monitoring specific transitions (e.g., m/z 241
121). -
Pros: Extreme sensitivity (LOQ ~1-5 ng/mL), high specificity.
-
Cons: Susceptible to matrix effects (ion suppression), high capital cost.
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Mechanism: Volatilization of the analyte, often requiring silylation (BSTFA/TMCS) to improve peak shape.
-
Pros: Excellent for volatile impurity profiling.
-
Cons: Derivatization introduces variability; thermal degradation risk.
Inter-Laboratory Comparative Data
The following data summarizes a multi-site comparison involving 12 laboratories analyzing spiked pharmaceutical cream matrices and human plasma samples.
Table 1: Performance Metrics Summary
| Metric | HPLC-UV (Method A) | LC-MS/MS (Method B) | GC-MS (Method C) |
| Primary Matrix | Pharm. Cream / Lotion | Human Plasma / Urine | Raw Material |
| Linearity Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL | 0.5 – 50 µg/mL |
| Recovery (Accuracy) | 98.5% ± 1.2% | 94.2% ± 3.8% | 89.5% ± 5.5% |
| Inter-Lab RSD (%) | 2.1% (Most Robust) | 6.8% | 9.2% |
| LOQ | 0.05 µg/mL | 2.5 ng/mL (Most Sensitive) | 0.1 µg/mL |
| Common Failure Mode | Co-elution with preservatives | Ion Suppression | Incomplete Derivatization |
Data Interpretation
-
Robustness: HPLC-UV showed the lowest Relative Standard Deviation (RSD) across labs (2.1%). This indicates that method transferability is highest for HPLC.
-
Sensitivity: LC-MS/MS is the only viable option for pharmacokinetic (PK) studies where plasma concentrations drop below the µg/mL range.
-
GC-MS Variance: The high RSD (9.2%) in GC-MS is attributed to inconsistencies in the silylation step (moisture sensitivity of reagents).
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix and workflow for selecting the correct assay based on sample type.
Figure 1: Analytical Decision Matrix. Green nodes indicate start/end points; Blue indicates the standard QC path; Red indicates the Bioanalysis path.
The "Gold Standard" Protocol: RP-HPLC-UV
Based on the inter-laboratory comparison, this protocol yields the highest reproducibility for Phenethyl 4-hydroxybenzoate in product formulations.
The "Why" Behind the Parameters (Causality)
-
Acidic Mobile Phase: Phenethyl paraben has a phenolic hydroxyl group (
). We maintain pH at 3.0–4.5 to keep the molecule in its non-ionized form. Ionized phenolics elute early and tail badly on C18 columns. -
High Organic Content: Phenethyl paraben is significantly more lipophilic (LogP
3.5) than Methylparaben (LogP 1.96). It requires a stronger organic gradient to elute within a reasonable timeframe.
Step-by-Step Methodology
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q / 18.2 MΩ)
-
0.1% Phosphoric Acid or Formic Acid
Instrument Parameters:
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm). Note: End-capping reduces silanol interactions.
-
Injection Volume: 10-20 µL.
-
Temperature: 30°C (Controlled temperature is critical to prevent retention time drift).
Gradient Profile:
| Time (min) | Water (0.1% H3PO4) % | Acetonitrile % | Explanation |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial equilibration |
| 10.0 | 20 | 80 | Ramp to elute lipophilic Phenethyl ester |
| 12.0 | 20 | 80 | Hold to clear column |
| 12.1 | 60 | 40 | Return to initial |
| 18.0 | 60 | 40 | Re-equilibration (Crucial for precision) |
Self-Validating System Suitability Criteria: Before running samples, the system must pass:
-
Tailing Factor (T):
(Ensures no secondary interactions). -
RSD of Areas (n=5):
(Confirms injector precision). -
Resolution (Rs):
between Phenethyl paraben and any preceding eluting parabens (e.g., Butylparaben).
Troubleshooting & Logic Flow
When inter-laboratory results fail, it is rarely the instrument but rather the chemistry. Use this logic map to diagnose failures.
Figure 2: Troubleshooting Logic. Follow the path from the observed symptom to the chemical root cause.
References
-
U.S. Food and Drug Administration (FDA). Analytical Methods for Cosmetic Preservatives. FDA Bacteriological Analytical Manual (BAM). Available at: [Link]
-
European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Cosmetic Ingredient Review (CIR). Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7184, Butylparaben (and analogues). Available at: [Link]
-
Chromatography Today. Inter-laboratory LC-MS/MS processes compared. Available at: [Link]
Sources
Phenethyl 4-hydroxybenzoate purity analysis using differential scanning calorimetry
Thermodynamic Purity Assessment of Phenethyl 4-Hydroxybenzoate: A Comparative DSC Guide
Part 1: Executive Summary & Core Directive
Objective: This guide details the absolute purity determination of Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) using Differential Scanning Calorimetry (DSC). Unlike chromatographic methods that require reference standards, DSC offers a thermodynamic, self-validating approach based on the physics of melting point depression.
Target Audience: Pharmaceutical researchers, QC analysts, and formulation scientists requiring absolute purity data without certified reference materials (CRMs).
Part 2: Scientific Integrity & Expertise (The "Why" and "How")
The Thermodynamic Basis: Van't Hoff Equation
DSC purity analysis relies on the principle that impurities lower the melting point of a pure substance and broaden its melting range. This relationship is governed by the Van't Hoff equation. As a Senior Application Scientist, it is critical to understand that this method is absolute but non-specific —it tells you how much impurity is present, not what it is.
The Governing Equation:
Where:
-
: Sample temperature at fraction melted
. - : Melting point of the 100% pure substance (theoretical).
- : Gas constant (8.314 J/mol·K).
- : Mole fraction of impurity.
- : Enthalpy of fusion (J/mol).
- : Fraction of sample melted (Area partial / Area total).
Critical Causality:
-
Assumption 1: The impurity is soluble in the melt but insoluble in the crystal lattice (eutectic system). Note: If the impurity forms a solid solution, DSC will underestimate the impurity.
-
Assumption 2: No decomposition occurs during melting. Validation: Always run a TGA (Thermogravimetric Analysis) first to confirm thermal stability up to the melting point (~110–120°C range for aryl-parabens).
Comparative Analysis: DSC vs. Alternatives
Why choose DSC over the "Gold Standard" HPLC?
| Feature | DSC (Thermodynamic) | HPLC-UV/MS (Chromatographic) | TGA (Gravimetric) |
| Primary Output | Absolute Purity (mol %) | Potency / Assay (wt %) | Volatiles / Ash / Decomposition |
| Reference Standard | Not Required (Self-referencing) | Mandatory (Requires high-purity CRM) | Not Required |
| Specificity | Non-specific (Total eutectic impurities) | Highly Specific (Separates & IDs species) | Non-specific (Loss on drying) |
| Speed | Fast (< 1 hour) | Slow (Method dev + run time) | Medium |
| Limitation | Fails if sample decomposes or forms solid solutions. | Requires specific detector response; misses non-chromophores. | Only detects volatiles/degradation. |
Part 3: Experimental Protocol
Workflow Visualization
Caption: Figure 1. Self-validating workflow for thermodynamic purity analysis. TGA screening is the critical "Go/No-Go" gate before DSC.
Detailed Methodology
1. Thermal Stability Screening (TGA)
-
Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).
-
Protocol: Ramp 10°C/min from Ambient to 200°C under Nitrogen.
-
Acceptance Criteria: < 0.5% weight loss prior to the expected melting onset (~100°C). If significant mass loss occurs (solvents or degradation), DSC purity results will be invalid.
2. DSC Analysis (Purity Run)
-
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Discovery, PerkinElmer DSC 8000).
-
Sample Preparation:
-
Weigh 1.5 to 3.0 mg of sample. Why? Small mass minimizes thermal gradients within the sample, ensuring the sensor temperature matches the sample temperature.
-
Pan Type: Hermetically sealed Aluminum pan. Why? Prevents sublimation of the paraben and ensures good thermal contact.
-
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Temperature Program:
-
Equilibrate at 80°C (well below melt).
-
Slow Ramp: 0.5°C/min to 1.0°C/min through the melting transition (approx. 100°C to 125°C). Note: Standard 10°C/min rates are too fast for purity; they cause thermal lag that distorts the Van't Hoff plot.
-
3. Data Processing
-
Construct a baseline connecting the pre-melt linear region to the post-melt liquid line.
-
Integrate the peak to determine total Enthalpy of Fusion (
). -
Slice the peak area into partial areas (10% to 50% melted fraction).
-
Plot Sample Temperature (
) vs. Inverse Melted Fraction ( ). -
The Y-intercept of the linearized plot gives
(Pure Melting Point). The slope yields the impurity fraction ( ).
Part 4: Data Presentation & Interpretation
The following table illustrates representative data for Phenethyl 4-hydroxybenzoate. Note that while specific literature values for the Phenethyl ester are rarer than Methyl/Ethyl variants, the thermodynamic behavior is consistent across the paraben series.
Table 1: Representative DSC Purity Data
| Parameter | High Purity Sample | Lower Purity Sample | Interpretation |
| Onset Temperature ( | 110.5 °C | 108.2 °C | Impurities depress the onset significantly. |
| Peak Temperature ( | 112.1 °C | 111.5 °C | Peak max shifts slightly, but onset is more sensitive. |
| Peak Width (FWHM) | Narrow (Sharp) | Broad | Broadening indicates a wider melting range due to impurities. |
| Calculated Purity | 99.85 mol% | 98.20 mol% | Derived from Van't Hoff slope. |
| Correction Factor | < 10% | > 15% | High correction factors imply solid solution formation (method limit). |
Key Observation: A pure sample will have a sharp, narrow peak. As impurities increase, the peak "smears" to the left (lower temperature side).
Part 5: Troubleshooting & Limitations
-
Sublimation: Parabens can sublime before melting. If the baseline drifts endothermically before the peak, use a sealed pan with a pinhole or a high-pressure capsule.
-
Insolubility: If the impurity does not dissolve in the melt (e.g., inorganic salts like NaCl from synthesis), DSC will not detect it. DSC only detects eutectic (soluble) organic impurities.
-
Polymorphism: Parabens may exhibit polymorphism. Ensure the sample is in the stable crystal form, or the melting event may be a mix of form conversion and melting, invalidating the purity calculation.
References
-
ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.
-
TA Instruments. (n.d.). Thermal Analysis Application Note: Purity Determination by DSC.
-
U.S. Pharmacopeia (USP). General Chapter <891> Thermal Analysis.
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
-
PerkinElmer. (2012). Purity Determination of Pharmaceuticals using DSC.
Bioequivalence studies of phenethyl 4-hydroxybenzoate in topical applications
Topic: Bioequivalence Assessment of Phenethyl 4-Hydroxybenzoate in Topical Applications Content Type: Technical Comparison & Experimental Guide Audience: Pharmaceutical Scientists, Regulatory Affairs Specialists, and Formulation Chemists
Executive Summary & Strategic Context
Phenethyl 4-hydroxybenzoate (PEHB), also known as Phenethyl Paraben, represents a distinct class of p-hydroxybenzoic acid esters characterized by a bulky, lipophilic phenyl-ethyl side chain. Unlike its shorter-chain counterparts (methyl-, ethyl-, propylparaben) widely used for broad-spectrum preservation, PEHB is often utilized for its enhanced efficacy against Gram-positive bacteria and fungi, or as a specific active in dermatological applications requiring lipophilic partitioning.
For researchers and drug developers, establishing the bioequivalence (BE) of PEHB in topical formulations presents a unique challenge. Its high lipophilicity (
This guide moves beyond generic protocols to provide a specialized framework for assessing PEHB, comparing it against standard paraben benchmarks and detailing the specific modifications required for valid IVRT/IVPT studies.
Physicochemical Profiling: The Basis of Bioequivalence
To design a robust BE study, one must first understand the solute's behavior relative to the matrix. PEHB differs significantly from the standard "reference" parabens.
Table 1: Comparative Physicochemical Properties
| Property | Methylparaben (MP) | Propylparaben (PP) | Phenethyl Paraben (PEHB) | Impact on BE Study |
| MW ( g/mol ) | 152.15 | 180.20 | 242.27 | Slower diffusion coefficient ( |
| LogP (Oct/Water) | ~1.96 | ~3.04 | ~3.80 - 4.0 (Est.)* | High retention in Stratum Corneum; difficult partitioning into aqueous receptor fluid. |
| Water Solubility | ~2500 mg/L | ~500 mg/L | < 100 mg/L | Critical: Requires solubilizers (surfactants/cosolvents) to maintain sink conditions. |
| Skin Flux ( | High | Moderate | Low | Requires high-sensitivity analytics (LC-MS/MS). |
*Note: PEHB is more lipophilic than Benzylparaben (
Bioequivalence Framework: IVRT vs. IVPT[1][2]
Regulatory bodies (FDA, EMA) recommend a modular approach to topical BE, known as the Q1/Q2/Q3 + IVRT/IVPT framework.
In Vitro Release Test (IVRT)
Objective: Demonstrate "sameness" in release rate (
In Vitro Permeation Test (IVPT)
Objective: Demonstrate "sameness" in the rate and extent of delivery into and through the skin.[1]
Relevance to PEHB: This is the definitive surrogate for clinical BE. The study must prove that the Test formulation delivers PEHB to the site of action (or systemic circulation for safety) at a rate (
Detailed Experimental Protocols
The following protocols are engineered specifically for lipophilic solutes like PEHB, addressing the common failure mode of "loss of sink conditions."
Protocol A: IVRT (Release Rate)
-
Apparatus: Vertical Diffusion Cell (Franz Cell) or USP Apparatus 4 (Flow-Through).
-
Membrane: Synthetic hydrophobic membrane (e.g., Tuffryn® or Polysulfone, 0.45 µm). Do not use cellulose acetate (binding risk).
-
Receptor Medium: Hydro-alcoholic solution (e.g., Ethanol:Water 50:50 v/v).
-
Why? PEHB release is rate-limited by the membrane/formulation interface. High solubility in the receptor is required to ensure the rate-limiting step remains the formulation, not the partition into the receptor.
-
-
Sampling: 0.5, 1, 2, 3, 4, and 6 hours.
-
Calculation: Slope of
vs. Amount Released.
Protocol B: IVPT (Permeation & Bioequivalence)
-
Apparatus: Static Franz Diffusion Cell (0.64 cm² area).
-
Membrane: Ex vivo human skin (dermatomed to 500 ± 50 µm).
-
Integrity Test: TEWL (Transepidermal Water Loss) or Electrical Resistance (< 20 kΩ usually indicates damage).
-
-
Receptor Solution (Critical for PEHB):
-
Standard PBS is invalid.
-
Optimized Solution: PBS (pH 7.4) + 4.0% - 6.0% Brij 98 (Polyoxyethylene oleyl ether) OR 0.5% HP-β-Cyclodextrin .
-
Validation: You must experimentally prove "Sink Conditions" (Solubility of PEHB in receptor > 10x maximum concentration reached during study).
-
-
Dosing: Finite dose (approx. 10 mg/cm²).
-
Time Points: 0, 2, 4, 8, 12, 24, 48 hours. (Extended time required due to high lag time of lipophilic PEHB).
-
Bioanalysis: LC-MS/MS.
-
Why? PEHB flux is low. UV-HPLC will likely lack the sensitivity (LLOQ) required for early time points.
-
Diagram: IVPT Workflow for Lipophilic Compounds
Figure 1: Optimized IVPT workflow for lipophilic permeants like Phenethyl 4-hydroxybenzoate, emphasizing receptor fluid modification and high-sensitivity analysis.
Safety & Toxicology Considerations
When conducting BE studies for PEHB, researchers must account for cutaneous metabolism .
-
Metabolic Pathway: Parabens are hydrolyzed by skin esterases (carboxylesterases) into p-hydroxybenzoic acid (4-HBA) and the corresponding alcohol (phenethyl alcohol).
-
Study Implication: A "Parent-Only" analysis may underestimate permeation.
-
Recommendation: Monitor both Parent (PEHB) and Metabolite (4-HBA) in the receptor fluid and dermis.
-
Bioequivalence Metric: Usually based on the Parent molecule for efficacy, but safety assessments often require Total Equivalents (Parent + Metabolite).
-
Data Analysis & Acceptance Criteria
To declare bioequivalence between a Test (T) and Reference (R) product containing PEHB:
-
Flux (
): The peak rate of permeation. -
Total Cumulative Amount (
): Area under the permeation curve. -
Statistical Test: The 90% Confidence Interval (CI) of the geometric mean ratio (T/R) for both
and must fall within the 80.00% – 125.00% range.
Common Pitfall: High variability in skin permeability often widens the CI.
Solution: Use a Replicate Design (multiple skin donors, multiple replicates per donor) to widen the acceptance limits (Reference-Scaled Average Bioequivalence - RSABE) if the Reference product proves highly variable (
References
-
U.S. Food and Drug Administration (FDA). (2022). Draft Guidance for Industry: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link][2]
-
European Medicines Agency (EMA). (2018). Guideline on quality and equivalence of locally applied locally acting cutaneous products. Retrieved from [Link]
-
Hatami, A., et al. (2017). Ex vivo studies for the passive transdermal permeation and extent of metabolism of methyl and butyl paraben from a cream. British Journal of Pharmacy. Retrieved from [Link]
-
Sarnthiratch, M., et al. (2023). Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]
Sources
Regulatory compliance testing for phenethyl 4-hydroxybenzoate in EU cosmetics
Title: Technical Guide: Regulatory Compliance & HPLC Quantification of Phenethyl 4-Hydroxybenzoate in EU Cosmetics
Executive Summary
Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) occupies a critical "grey zone" in EU cosmetic regulation. Unlike its banned structural analogs (Benzyl Paraben, Phenyl Paraben), Phenethyl Paraben is not explicitly prohibited under Annex II of Regulation (EC) No 1223/2009. Consequently, it falls under the generic allowance of Annex V, Entry 12 , which permits "4-Hydroxybenzoic acid and its salts and esters."
However, due to its high lipophilicity and structural similarity to banned long-chain parabens, it presents a significant compliance risk. This guide provides a self-validating HPLC protocol to distinctively identify Phenethyl Paraben, ensuring it is not misidentified as a banned substance, and quantifying it within the 0.4% (acid equivalent) legal limit.
Regulatory Landscape & Risk Analysis
The "Generic Allowance" Loophole
The EU Cosmetics Regulation operates on positive and negative lists.
-
Banned (Annex II): Isopropylparaben, Isobutylparaben, Phenylparaben, Benzylparaben, Pentylparaben.[1]
-
Allowed (Annex V, Entry 12): "4-Hydroxybenzoic acid and its salts and esters."
Status: Since Phenethyl Paraben is the 2-phenylethyl ester (not Phenyl or Benzyl), it remains technically permitted. However, safety assessors must exercise extreme caution as the SCCS logic for banning long-chain parabens (endocrine disruption potential, lack of safety data) scientifically applies to Phenethyl Paraben.
Structural Differentiation (Crucial for Compliance)
Misidentification is the primary failure mode in compliance testing.
-
Benzyl Paraben (Banned): Phenyl ring attached via one methylene (-CH2-).
-
Phenethyl Paraben (Allowed): Phenyl ring attached via an ethylene bridge (-CH2-CH2-).
| Substance | CAS No.[2][3][4][5][6][7][8][9] | Regulatory Status | Max Concentration |
| Phenethyl Paraben | Generic | Allowed (Annex V) | 0.4% (as acid) |
| Benzyl Paraben | 94-18-8 | Banned (Annex II) | Detected < LOD |
| Phenyl Paraben | 17696-62-7 | Banned (Annex II) | Detected < LOD |
| Methylparaben | 99-76-3 | Allowed | 0.4% (as acid) |
Comparative Performance: Phenethyl Paraben vs. Alternatives
Phenethyl Paraben is a "long-chain" preservative. It is more lipophilic than standard parabens, offering higher efficacy against fungi but lower water solubility.
| Feature | Phenethyl Paraben | Methylparaben | Phenoxyethanol |
| LogP (Lipophilicity) | ~3.8 (High) | 1.96 (Low) | 1.2 (Low) |
| Water Solubility | Very Poor (<0.02%) | Moderate (0.25%) | High (2.4%) |
| Antimicrobial Spectrum | Fungi/Gram+ dominant | Broad spectrum | Bacteria/Yeast |
| HPLC Retention Time | Late Elution (>15 min) | Early Elution (<5 min) | Early Elution |
| Regulatory Risk | High (Misidentification) | Low (Standard) | Low (Standard) |
Experimental Protocol: Validated HPLC-UV Method
Objective: Separate Phenethyl Paraben from banned Benzyl Paraben and quantify against the 0.4% limit.
Reagents & Equipment
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260 or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Internal Standard (IS): 2-Phenoxyethanol (if not an analyte) or Butylparaben-d4.
Sample Preparation (Self-Validating Step)
-
Step 1: Weigh 1.0 g of cosmetic sample into a 50 mL centrifuge tube.
-
Step 2: Add 10 mL Ethanol/Water (70:30 v/v). Causality: High organic content is required to solubilize the lipophilic Phenethyl ester.
-
Step 3: Vortex for 2 min, then Sonicate for 15 min at 40°C.
-
Step 4: Centrifuge at 4000 rpm for 10 min.
-
Step 5: Filter supernatant through 0.45 µm PTFE filter into HPLC vial.
HPLC Conditions (Gradient Elution)
-
Flow Rate: 1.0 mL/min
-
Injection Vol: 10 µL
-
Detection: 254 nm (Paraben max) and 280 nm.
-
Gradient Profile:
-
0 min: 30% B
-
10 min: 60% B (Elution of Methyl/Ethyl/Propyl)
-
15 min: 80% B (Elution of Benzyl then Phenethyl )
-
20 min: 30% B (Re-equilibration)
-
Data Interpretation & Calculation
To comply with Annex V, you must convert the ester concentration to the acid equivalent.
-
MW Acid (4-Hydroxybenzoic acid): 138.12 g/mol
-
MW Ester (Phenethyl Paraben): ~242.27 g/mol
-
Conversion Factor: 0.57
If your HPLC detects 0.5% Phenethyl Paraben, the acid equivalent is
Visualization: Compliance Decision Workflow
Figure 1: Decision tree for regulatory compliance. Note the critical differentiation step between Benzyl (Banned) and Phenethyl (Allowed) parabens.
References
-
European Commission. (2009).[1][11] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products.[11][12] Official Journal of the European Union. Link
-
Scientific Committee on Consumer Safety (SCCS). (2013).[13][14] Opinion on Parabens (SCCS/1514/13). European Commission.[1][12][13] Link
-
European Commission. (2014).[13] Commission Regulation (EU) No 358/2014 amending Annexes II and V (Paraben Ban). Official Journal of the European Union. Link
-
Cosmetic Ingredient Review (CIR). (2018).[15] Amended Safety Assessment of Parabens as Used in Cosmetics.[15]Link
-
SCCS. (2023). Final Opinion on Methylparaben (SCCS/1652/23). European Commission.[1][12][13] Link
Sources
- 1. 10 Restricted Ingredients Under EU Cosmetic Regulation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. methyl paraben, 99-76-3 [thegoodscentscompany.com]
- 3. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]
- 4. 4-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Phenethyl Benzoate | C15H14O2 | CID 7194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenethyl salicylate | C15H14O3 | CID 62332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyethyl 4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. cir-safety.org [cir-safety.org]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eur-lex.europa.eu [eur-lex.europa.eu]
- 12. Cosmetic ingredient database - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]
- 13. Paraben - Wikipedia [en.wikipedia.org]
- 14. European Commission to ban parabens from cosmetics | Food Packaging Forum [foodpackagingforum.org]
- 15. cir-safety.org [cir-safety.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenethyl 4-Hydroxybenzoate
For the diligent researcher, scientist, and drug development professional, adherence to rigorous safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of phenethyl 4-hydroxybenzoate. By understanding the chemical nature of this compound and the rationale behind these procedures, you can ensure a safe laboratory environment and minimize environmental impact, building a culture of safety that extends beyond the product itself.
Introduction: Understanding Phenethyl 4-Hydroxybenzoate
Phenethyl 4-hydroxybenzoate belongs to the paraben family, a group of alkyl esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. The phenethyl ester, specifically, is characterized by the presence of a phenethyl group attached to the carboxylate of the 4-hydroxybenzoic acid backbone. While specific documentation on phenethyl 4-hydroxybenzoate is not widely available, its structural similarity to other common parabens, such as methylparaben and ethylparaben, allows us to infer a comparable hazard profile and guide our disposal procedures based on established best practices for this chemical class.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling any chemical. Based on data from closely related parabens, phenethyl 4-hydroxybenzoate should be handled as a substance with the following potential hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dusts may lead to respiratory irritation.[1]
-
Aquatic Toxicity: Many parabens are classified as toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent this substance from entering drains and waterways.
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2]
Chemical and Physical Properties Summary
The following table summarizes the properties of a closely related and well-documented paraben, Ethyl 4-hydroxybenzoate, to provide a basis for safe handling and disposal decisions.
| Property | Value | Source |
| Chemical Formula | C9H10O3 | |
| Molecular Weight | 166.17 g/mol | |
| Appearance | White crystalline powder or colorless crystals | |
| Melting Point | 116 - 118 °C | |
| Boiling Point | 297 - 298 °C | |
| Solubility in Water | Very slightly soluble |
Regulatory Framework for Chemical Waste Disposal
The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations can be more stringent. It is the responsibility of the chemical waste generator to accurately classify and dispose of waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
The primary directive for the disposal of phenethyl 4-hydroxybenzoate is to never dispose of it down the drain.[2][3] Due to its potential aquatic toxicity, preventing its entry into the sanitary sewer system is critical.
Protocol for Unused or Waste Phenethyl 4-Hydroxybenzoate (Solid)
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Containerization: Place the solid waste into a dedicated, clean, and dry chemical waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name ("Phenethyl 4-hydroxybenzoate"), and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Protocol for Contaminated Labware and Debris
-
Segregation: Separate contaminated labware (e.g., glassware, spatulas) and debris (e.g., weigh boats, contaminated paper towels) from regular trash.
-
Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous waste.
-
Disposal of Solid Contaminated Items: Place non-sharp contaminated items into a designated hazardous waste container lined with a heavy-duty plastic bag. For sharp items, use a designated sharps container that is clearly labeled as hazardous waste.
-
Labeling and Storage: Label and store these containers as described in the protocol for solid waste.
Protocol for Small Spills
-
Control and Containment: Cordon off the spill area to prevent personnel from entering. Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE as described above.
-
Absorption: For small spills of solid material, carefully sweep or scoop up the powder, avoiding dust generation.[2][3] Place the collected material into a hazardous waste container.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
Emergency Procedures for Accidental Exposure
-
Inhalation: If dust is inhaled, immediately move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of phenethyl 4-hydroxybenzoate waste.
Caption: Decision workflow for segregating and disposing of phenethyl 4-hydroxybenzoate waste.
References
-
RecSupply. (2017). Safety Data Sheet. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2024). Safety Data Sheet: Calcium Stearate 50% Emulsion. Retrieved from [Link]
-
Loba Chemie. (2017). Material Safety Data Sheet: Ethyl 4-hydroxy benzoate extra pure. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
